Tyk2-IN-12
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-(2,6-difluorophenyl)-4-[4-(pyrrolidine-1-carbonyl)anilino]-6,7-dihydropyrrolo[3,4-b]pyridin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N4O2/c25-16-4-3-5-17(26)21(16)18-12-19(22-20(29-18)13-27-23(22)31)28-15-8-6-14(7-9-15)24(32)30-10-1-2-11-30/h3-9,12H,1-2,10-11,13H2,(H,27,31)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOSMOXXYGCQLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC3=CC(=NC4=C3C(=O)NC4)C5=C(C=CC=C5F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of Tyk2-IN-12: A Selective Kinase Inhibitor for Autoimmune Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Tyk2-IN-12 is a potent and selective, orally active inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[1] Tyk2 is a key mediator of the signaling pathways for crucial cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I interferons (IFNs), which are deeply implicated in the pathogenesis of various autoimmune and inflammatory diseases.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.
The Role of Tyk2 in Immune Signaling
Tyk2 is an intracellular enzyme that plays a critical role in both innate and adaptive immunity.[3] It associates with the cytoplasmic domains of cytokine receptors and, upon cytokine binding, initiates a signaling cascade.[1] This process involves the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3] The activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation, cell proliferation, and differentiation.[1][3] Specifically, Tyk2 is essential for the signaling of IL-12, IL-23, and Type I IFNs, cytokines that are central to the inflammatory processes underlying conditions like psoriasis, lupus, and psoriatic arthritis.[2][3]
Tyk2 Signaling Pathway
The following diagram illustrates the central role of Tyk2 in mediating cytokine signaling that contributes to immune responses.
Discovery of this compound
The discovery of this compound stemmed from a structure-based drug design program aimed at identifying potent and selective inhibitors of the Tyk2 kinase domain (JH1). The program commenced with a virtual screen to identify initial hits, which were then optimized using techniques like Fragment-Based Drug Discovery (FBDD) and Free Energy Perturbation (FEP+) calculations. This approach led to the identification of a lead candidate, designated as compound 30 (this compound), which demonstrated high potency, excellent selectivity, and favorable pharmacokinetic properties.[2]
Synthesis of this compound
While the exact, step-by-step synthesis of this compound is proprietary, a plausible synthetic route can be devised based on its chemical structure and general synthetic methodologies for similar compounds. The synthesis likely involves a convergent approach, featuring a Suzuki coupling to form the biaryl core and a subsequent amide bond formation to introduce the final side chain.
Proposed Retrosynthetic Analysis and Synthesis Workflow
Biological and Pharmacological Profile
This compound has been extensively characterized through a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay | Target | Value | Units |
| Biochemical Assay | Tyk2 | 0.51 | Ki (nM) |
| Cellular Assay (pSTAT4) | IL-12 induced in human PBMC | 0.10 | IC50 (µM) |
| Cellular Assay (pSTAT5) | GM-CSF induced in human PBMC | 4.1 | IC50 (µM) |
| Cellular Assay (pSTAT5) | IL-2 induced in human PBMC | 0.25 | IC50 (µM) |
| Whole Blood Assay | IL-12 induced IFNγ (Human) | 2.7 | IC50 (µM) |
| Whole Blood Assay | IL-12 induced IFNγ (Mouse) | 7.0 | IC50 (µM) |
Data sourced from MedChemExpress.[1]
Table 2: Selectivity Profile of this compound against other JAK family members
| Kinase | Selectivity Fold (vs. Tyk2) |
| JAK1 | 90 |
| JAK2 | 43 |
| JAK3 | 13 |
Data sourced from MedChemExpress.[1]
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose (mg/kg) | Route | Parameter | Value | Units |
| C57Bl/6 Mice | 3 | IV | Clearance | Moderate | - |
| Volume of Distribution | Moderate | - | |||
| 10 | PO | Oral Absorption | Moderate to Good | - | |
| Sprague-Dawley Rats | 3 | IV | Clearance | Moderate | - |
| Volume of Distribution | Moderate | - | |||
| 10 | PO | Oral Absorption | Moderate to Good | - |
Data interpretation from MedChemExpress.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Tyk2 Kinase Activity Assay (Biochemical)
This protocol is a representative method for determining the biochemical potency (Ki) of an inhibitor against purified Tyk2 kinase.
Materials:
-
Recombinant human Tyk2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the Tyk2 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. The final ATP concentration should be close to its Km for Tyk2.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection system, which involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
IL-12 Induced IFNγ Production in Human Whole Blood
This assay assesses the cellular potency of this compound in a physiologically relevant matrix.
Materials:
-
Freshly drawn human whole blood collected in sodium heparin tubes.
-
RPMI-1640 medium.
-
Recombinant human IL-12.
-
This compound or other test compounds.
-
96-well culture plates.
-
Human IFNγ ELISA kit.
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in RPMI-1640.
-
In a 96-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add fresh human whole blood to each well.
-
Pre-incubate the plate at 37°C in a 5% CO2 incubator for 30-60 minutes.
-
Stimulate the blood by adding recombinant human IL-12 to a final concentration known to induce robust IFNγ production.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate to pellet the blood cells.
-
Collect the plasma supernatant from each well.
-
Quantify the concentration of IFNγ in the plasma samples using a commercial human IFNγ ELISA kit, following the manufacturer's instructions.
-
Calculate the percent inhibition of IFNγ production for each compound concentration and determine the IC50 value.
In Vivo Efficacy in a Mouse Model of Psoriasis
This protocol describes a common in vivo model to evaluate the therapeutic potential of Tyk2 inhibitors for psoriasis.
Materials:
-
C57BL/6 mice.
-
Recombinant mouse IL-23.
-
This compound formulated for oral administration.
-
Vehicle control for the drug formulation.
-
Calipers for measuring ear thickness.
-
Equipment for tissue homogenization and cytokine analysis (ELISA or multiplex assay).
Procedure:
-
Acclimatize C57BL/6 mice for at least one week.
-
On day 0, obtain a baseline measurement of the thickness of both ears using calipers.
-
Administer the first oral dose of this compound or vehicle to the respective groups of mice.
-
Shortly after dosing, induce psoriasis-like inflammation by intradermal injection of recombinant mouse IL-23 into the ear pinna.
-
Continue daily oral administration of this compound or vehicle and daily intradermal injections of IL-23 for a specified duration (e.g., 4-10 days).
-
Measure ear thickness daily or at specified time points throughout the study.
-
At the end of the study, euthanize the mice and collect the ear tissue.
-
Homogenize the ear tissue and measure the levels of pro-inflammatory cytokines, such as IL-17A and IL-22, using ELISA or a multiplex assay.
-
The primary endpoint is the reduction in ear swelling (change in ear thickness from baseline) in the drug-treated groups compared to the vehicle-treated group. A secondary endpoint is the reduction in pro-inflammatory cytokine levels in the ear tissue.
Conclusion
This compound is a potent and selective inhibitor of Tyk2 with demonstrated efficacy in preclinical models of autoimmune disease. Its discovery and development highlight the successful application of modern drug discovery techniques to identify a promising therapeutic candidate. The detailed methodologies provided in this guide offer a framework for the evaluation of this and other Tyk2 inhibitors, supporting further research in this important therapeutic area.
References
Tyk2-IN-12: A Deep Dive into its Modulation of the Tyk2 Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth exploration of Tyk2-IN-12, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). It is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the Tyk2 signaling pathway in various immune-mediated diseases. This document details the mechanism of action of this compound, its impact on downstream signaling events, and provides comprehensive experimental protocols for its characterization.
Introduction: The Role of Tyk2 in Immune Signaling
Tyrosine Kinase 2 (Tyk2) is a non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family. It plays a crucial role in the signal transduction of key cytokines involved in both innate and adaptive immunity, including Type I interferons (IFN-α/β), interleukin-12 (IL-12), and interleukin-23 (IL-23). These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory disorders. Upon cytokine binding to their respective receptors, Tyk2, in partnership with other JAK family members (such as JAK1 and JAK2), becomes activated through trans-phosphorylation. This initiates a downstream signaling cascade, primarily through the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of target genes, leading to diverse cellular responses such as immune cell differentiation, activation, and proliferation.
This compound: A Potent and Selective Tyk2 Inhibitor
This compound has emerged as a valuable research tool for dissecting the roles of Tyk2 in various signaling pathways. It is an orally active and selective inhibitor of Tyk2, demonstrating potent inhibition of its kinase activity.
Biochemical and Cellular Potency
This compound exhibits high affinity for the Tyk2 kinase domain and effectively blocks its enzymatic activity. This translates to potent inhibition of Tyk2-mediated signaling in cellular contexts.
| Parameter | Value | Species/System | Reference |
| Ki | 0.51 nM | Recombinant Tyk2 | [1] |
| IC50 (IL-12 induced IFNγ) | 2.7 µM | Human Whole Blood | [1] |
| IC50 (IL-12 induced IFNγ) | 7.0 µM | Mouse Whole Blood | [1] |
| IC50 (IL-12 induced pSTAT4) | 0.10 µM | Human PBMCs | [1] |
| IC50 (IL-2 induced pSTAT5) | 0.25 µM | Human PBMCs | [1] |
| IC50 (GM-CSF induced pSTAT5) | 4.1 µM | Human PBMCs | [1] |
Selectivity Profile
A key attribute of this compound is its selectivity for Tyk2 over other JAK family members, which is crucial for minimizing off-target effects and elucidating the specific functions of Tyk2.
| Kinase | Selectivity (fold vs. Tyk2) | Reference |
| JAK1 | 90 | [1] |
| JAK2 | 43 | [1] |
| JAK3 | 13 | [1] |
This compound also demonstrates excellent selectivity against a broader panel of kinases and enzymes, including hERG (IC50 > 30 µM) and various cytochrome P450 enzymes (IC50s > 30 µM), indicating a favorable preliminary safety profile.[1]
Physicochemical and Pharmacokinetic Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₀F₂N₄O₂ | |
| Molecular Weight | 434.44 g/mol | |
| Solubility | 10 mM in DMSO | |
| Oral Bioavailability (Mouse) | >90% | [1] |
| Oral Bioavailability (Rat) | 32% | [1] |
| t1/2 (Mouse) | 1.8 h | [1] |
| t1/2 (Rat) | 1.6 h | [1] |
Mechanism of Action and Signaling Pathway Modulation
This compound exerts its effects by directly inhibiting the kinase activity of Tyk2, thereby disrupting the downstream signaling cascades initiated by Tyk2-dependent cytokines.
Inhibition of the IL-12/STAT4 Pathway
The IL-12 signaling pathway is a canonical example of Tyk2-dependent signaling. IL-12 binds to its receptor, leading to the activation of Tyk2 and JAK2. These kinases then phosphorylate STAT4, which dimerizes and translocates to the nucleus to induce the expression of IFN-γ, a critical cytokine for Th1 cell differentiation and function. This compound potently blocks the phosphorylation of STAT4 in response to IL-12 stimulation, consequently inhibiting the production of IFN-γ.
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo assays to characterize the activity of this compound.
In Vitro Assays
This assay measures the ability of this compound to inhibit the production of IFN-γ in a physiologically relevant matrix.
Materials:
-
Fresh human whole blood collected in sodium heparin tubes.
-
Recombinant human IL-12.
-
This compound stock solution (in DMSO).
-
RPMI 1640 medium.
-
96-well cell culture plates.
-
Human IFN-γ ELISA kit.
-
CO₂ incubator (37°C, 5% CO₂).
-
Plate reader.
Procedure:
-
Prepare serial dilutions of this compound in RPMI 1640 medium. The final DMSO concentration should be kept below 0.1%.
-
In a 96-well plate, add 180 µL of fresh human whole blood to each well.
-
Add 10 µL of the diluted this compound or vehicle (DMSO in RPMI) to the appropriate wells. Pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Prepare a working solution of recombinant human IL-12 in RPMI 1640.
-
Add 10 µL of the IL-12 solution (to achieve a final concentration that induces submaximal IFN-γ production, e.g., 10 ng/mL) or medium alone (for unstimulated controls) to the wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the blood cells.
-
Carefully collect the plasma supernatant for IFN-γ measurement.
-
Quantify the concentration of IFN-γ in the plasma samples using a human IFN-γ ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition of IFN-γ production against the log concentration of the inhibitor.
This assay provides a direct measure of Tyk2 inhibition by quantifying the phosphorylation of its immediate downstream target, STAT4.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved.
-
Recombinant human IL-12.
-
This compound stock solution (in DMSO).
-
RPMI 1640 medium with 10% FBS.
-
Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™).
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-phospho-STAT4 (pY693).
-
Flow cytometer.
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in RPMI 1640 with 10% FBS at a concentration of 1 x 10⁶ cells/mL.
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
Prepare serial dilutions of this compound in RPMI 1640.
-
Add the diluted this compound or vehicle to the cells and pre-incubate for 1 hour at 37°C.
-
Stimulate the cells with recombinant human IL-12 (e.g., 20 ng/mL final concentration) for 15-30 minutes at 37°C. Include an unstimulated control.
-
Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed fixation buffer and incubate for 10-15 minutes at 37°C.
-
Wash the cells with PBS.
-
Permeabilize the cells by resuspending them in a permeabilization buffer and incubating for 30 minutes on ice or at room temperature.
-
Wash the cells with staining buffer (PBS with 2% FBS).
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies (anti-CD3, anti-CD4, and anti-phospho-STAT4) for 30-60 minutes at room temperature in the dark.
-
Wash the cells and resuspend in staining buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer. Gate on CD3+CD4+ T helper cells and analyze the median fluorescence intensity (MFI) of phospho-STAT4.
-
Calculate the IC50 value based on the reduction in phospho-STAT4 MFI.
In Vivo Efficacy Model
This is a well-established and clinically relevant model for evaluating the therapeutic potential of anti-psoriatic agents.
Animals:
-
Female C57BL/6 mice, 8-10 weeks old.
Materials:
-
Imiquimod cream (5%).
-
This compound formulation for oral administration (e.g., in a suitable vehicle like 0.5% methylcellulose).
-
Calipers for ear thickness measurement.
-
Psoriasis Area and Severity Index (PASI) scoring guide.
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
On day 0, shave the dorsal skin of the mice.
-
From day 0 to day 5, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and one ear of each mouse.
-
Administer this compound orally once daily, starting from day 0 (prophylactic) or day 2 (therapeutic), until the end of the study. A vehicle control group should be included.
-
Monitor the mice daily for body weight and clinical signs of psoriasis.
-
Score the severity of skin inflammation on the back using a modified PASI score for erythema (redness), scaling, and thickness (0-4 scale for each, total score 0-12).
-
Measure the thickness of the imiquimod-treated ear daily using digital calipers.
-
On day 6, euthanize the mice.
-
Collect the ear and dorsal skin for histological analysis (H&E staining) and cytokine analysis (e.g., IL-17, IL-23 by ELISA or qPCR).
-
Collect spleens and measure their weight as an indicator of systemic inflammation.
-
Evaluate the efficacy of this compound by comparing the PASI scores, ear thickness, spleen weight, and cytokine levels between the treated and vehicle control groups.
Conclusion
This compound is a potent and selective Tyk2 inhibitor that serves as an invaluable tool for investigating the role of Tyk2 in immune signaling. Its ability to effectively block the IL-12/STAT4 pathway and demonstrate efficacy in a preclinical model of psoriasis highlights the therapeutic potential of targeting Tyk2. The detailed protocols provided in this guide offer a robust framework for researchers to further explore the biological effects of this compound and other Tyk2 modulators.
References
The Role of Tyk2-IN-12 in Autoimmune Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tyrosine kinase 2 (Tyk2) is a critical intracellular enzyme that plays a pivotal role in the signaling pathways of several key cytokines implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. As a member of the Janus kinase (JAK) family, Tyk2 is associated with the receptors for interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs). These cytokines are central to the inflammatory cascade and the differentiation and function of T helper 1 (Th1) and Th17 cells, which are key drivers of autoimmune pathology in conditions such as psoriasis, inflammatory bowel disease, and systemic lupus erythematosus.[1][2][3] The selective inhibition of Tyk2 presents a promising therapeutic strategy to modulate these inflammatory responses while potentially avoiding the broader immunosuppressive effects associated with less selective JAK inhibitors.
Tyk2-IN-12 is a potent and selective, orally active inhibitor of Tyk2.[4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are also presented to support further research and drug development efforts in the field of autoimmune diseases.
Data Presentation
Biochemical and Cellular Activity of this compound
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Target | Value | Reference |
| Binding Affinity (Ki) | Tyk2 | 0.51 nM | [4] |
| JAK1 | 45.9 nM | [4] | |
| JAK2 | 21.93 nM | [4] | |
| JAK3 | 6.63 nM | [4] |
Table 1: Biochemical Binding Affinity of this compound for JAK Family Kinases.
| Assay | Cell Type/System | IC50 | Reference |
| IL-12 induced IFNγ production | Human Whole Blood | 2.7 µM | [4] |
| Mouse Whole Blood | 7.0 µM | [4] | |
| IL-12 induced phospho-STAT4 | Human PBMC | 0.10 µM | [4] |
| GM-CSF induced phospho-STAT5 | Human PBMC | 4.1 µM | [4] |
| IL-2 induced phospho-STAT5 | Human PBMC | 0.25 µM | [4] |
| hERG | > 30 µM | [4] | |
| Cytochrome P450 panel | > 30 µM | [4] |
Table 2: Cellular and Off-Target Activity of this compound.
In Vivo Efficacy of this compound in a Psoriasis Model
This compound has demonstrated dose-dependent efficacy in a rodent model of psoriasis.
| Model | Species | Dosing | Key Findings | Reference |
| IL-23 induced ear swelling | Mouse | 0-100 mg/kg, PO, daily for 10 days | Up to 74% inhibition of ear swelling. Up to 96% inhibition of tissue IL-17A levels. Improved skin histology. Dose-dependent reduction of spleen weight. | [4] |
Table 3: In Vivo Efficacy of this compound.
Pharmacokinetic Profile of this compound
| Species | CL (mL/min/kg) | Vd (L/kg) | t1/2 (h) | F (%) | Reference |
| Mouse | 28 | 1.2 | 1.8 | >90 | [4] |
| Rat | 27 | 1.9 | 1.6 | 32 | [4] |
Table 4: Pharmacokinetic Parameters of this compound.
Experimental Protocols
Tyk2 Kinase Inhibition Assay (Biochemical)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against the Tyk2 kinase domain.
Materials:
-
Recombinant human Tyk2 kinase domain
-
ATP
-
Peptide substrate (e.g., a generic tyrosine kinase substrate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the Tyk2 enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
IL-12 Induced phospho-STAT4 Inhibition Assay (Cellular)
This protocol outlines a method to measure the inhibitory effect of this compound on IL-12-induced STAT4 phosphorylation in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs, isolated from healthy donor blood
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Recombinant human IL-12
-
This compound (or other test compounds) dissolved in DMSO
-
Fixation/Permeabilization buffers for flow cytometry
-
Fluorochrome-conjugated anti-phospho-STAT4 (pY693) antibody
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend PBMCs in culture medium and plate in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.
-
Stimulate the cells with recombinant human IL-12 for a short period (e.g., 15-30 minutes) at 37°C.
-
Fix and permeabilize the cells according to standard protocols for intracellular flow cytometry.
-
Stain the cells with a fluorochrome-conjugated anti-phospho-STAT4 antibody.
-
Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of phospho-STAT4 in the relevant cell population (e.g., lymphocytes).
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
IL-23-Induced Psoriasis-like Skin Inflammation Mouse Model
This protocol describes an in vivo model to evaluate the efficacy of this compound in a psoriasis-like disease model.
Materials:
-
C57BL/6 mice (or other suitable strain)
-
Recombinant murine IL-23
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for measuring ear thickness
-
Materials for tissue homogenization and ELISA (for cytokine analysis)
-
Materials for histology (formalin, paraffin, H&E staining reagents)
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
On day 0, and every other day for a specified period (e.g., 10 days), administer an intradermal injection of recombinant murine IL-23 into the ear pinna to induce an inflammatory response.
-
Administer this compound or vehicle control orally, once daily, starting from day 0.
-
Measure ear thickness daily using calipers as a primary endpoint for inflammation.
-
At the end of the study, euthanize the mice and collect the ears and spleens.
-
Process one portion of the ear tissue for histology (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.
-
Homogenize another portion of the ear tissue to measure the levels of pro-inflammatory cytokines, such as IL-17A, by ELISA.
-
Measure spleen weight as an indicator of systemic inflammation.
-
Analyze the data to determine the effect of this compound on the various disease parameters.
Mandatory Visualization
Signaling Pathways
Caption: Tyk2 Signaling Pathways and Inhibition by this compound.
Experimental Workflow
Caption: Preclinical Evaluation Workflow for this compound.
Conclusion
This compound is a potent and selective inhibitor of Tyk2 with demonstrated activity in both in vitro and in vivo models relevant to autoimmune diseases. Its favorable selectivity profile against other JAK family members and key safety-related targets suggests a potential for a wider therapeutic window. The data presented in this guide, along with the detailed experimental protocols and pathway visualizations, provide a comprehensive resource for researchers and drug developers. Further investigation of this compound and other selective Tyk2 inhibitors is warranted to fully elucidate their therapeutic potential in the treatment of a range of immune-mediated inflammatory diseases.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Tyk2-IN-12 and its Interruption of the IL-12/IL-23 Signaling Cascade
Executive Summary
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases that are critical in mediating cytokine signaling.[1][2] Specifically, Tyk2 is a key component of the signaling pathways for interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons, which are central to the pathogenesis of numerous autoimmune and inflammatory diseases.[3][4][5] The IL-12/Th1 and IL-23/Th17 axes are crucial for immune regulation, and their dysregulation is implicated in conditions such as psoriasis, inflammatory bowel disease, and rheumatoid arthritis.[6][7] this compound is a potent and selective inhibitor of Tyk2, demonstrating significant potential as a therapeutic agent by modulating these inflammatory pathways. This document provides a comprehensive technical overview of this compound, its mechanism of action, its effects on the IL-12 and IL-23 signaling cascades, and the experimental protocols used for its characterization.
This compound: A Potent and Selective Tyk2 Inhibitor
This compound is an orally active small molecule inhibitor that potently and selectively targets the Janus Homology 1 (JH1) ATP-binding site of Tyk2.[8] Its high selectivity for Tyk2 over other JAK family members (JAK1, JAK2, and JAK3) minimizes off-target effects, offering a more favorable safety profile compared to pan-JAK inhibitors.[1][8]
Biochemical and Cellular Potency
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The data below summarizes its potency and selectivity.
Table 1: Biochemical Potency and Selectivity of this compound
| Target | Assay Type | Value | Selectivity Fold vs. Tyk2 | Reference |
|---|---|---|---|---|
| Tyk2 | Ki | 0.51 nM | - | [8] |
| JAK1 | Ki | 45.9 nM | 90-fold | [8] |
| JAK2 | Ki | 21.9 nM | 43-fold | [8] |
| JAK3 | Ki | 6.6 nM | 13-fold |[8] |
Table 2: Cellular Activity of this compound
| Assay Description | Cell Type | IC50 Value | Reference |
|---|---|---|---|
| IL-12 induced pSTAT4 blockade | Human PBMCs | 0.10 µM | [8] |
| GM-CSF induced pSTAT5 blockade | Human PBMCs | 4.1 µM | [8] |
| IL-2 induced pSTAT5 blockade | Human PBMCs | 0.25 µM | [8] |
| IL-12 induced IFNγ inhibition | Human Whole Blood | 2.7 µM | [8] |
| IL-12 induced IFNγ inhibition | Mouse Whole Blood | 7.0 µM |[8] |
The IL-12 and IL-23 Signaling Cascades
IL-12 and IL-23 are heterodimeric cytokines that share a common p40 subunit and the IL-12Rβ1 receptor subunit, but they activate distinct signaling pathways leading to different immunological outcomes.[7][9][10] Tyk2 is essential for the signal transduction of both cytokines.[3][7]
IL-12 Signaling Pathway
IL-12 is composed of p35 and p40 subunits and signals through a receptor complex consisting of IL-12Rβ1 and IL-12Rβ2.[11][12] This pathway is critical for Th1 cell differentiation and the production of interferon-gamma (IFN-γ).[7][13] Upon IL-12 binding, Tyk2 (associated with IL-12Rβ1) and JAK2 (associated with IL-12Rβ2) are brought into proximity, leading to their trans-activation.[12][13] The activated kinases then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription 4 (STAT4).[11][14] JAK2 and/or Tyk2 then phosphorylate STAT4, which dimerizes, translocates to the nucleus, and induces the transcription of target genes, most notably IFNG.[12][15]
IL-23 Signaling Pathway
IL-23, composed of p19 and the shared p40 subunits, signals through a receptor complex of IL-12Rβ1 and IL-23R.[16][17] This pathway is crucial for the expansion, survival, and function of Th17 cells, which produce inflammatory cytokines like IL-17.[3][7] Similar to the IL-12 pathway, cytokine binding activates the receptor-associated kinases Tyk2 (with IL-12Rβ1) and JAK2 (with IL-23R).[16][18] The activated kinases phosphorylate the receptor, creating docking sites primarily for STAT3.[16][18] STAT3 is then phosphorylated, dimerizes, and translocates to the nucleus to induce the transcription of target genes, including IL17A and IL17F.[7][16]
References
- 1. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors | springermedizin.de [springermedizin.de]
- 6. Involvement of tyrosine kinase-2 in both the IL-12/Th1 and IL-23/Th17 axes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. IL-23 past, present, and future: a roadmap to advancing IL-23 science and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for IL-12 and IL-23 shared receptor usage reveals a gateway for shaping actions on T versus NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Immunology of IL-12: An update on functional activities and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. Interleukin 12 induces tyrosine phosphorylation and activation of STAT4 in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reactome | STAT4 is phosphorylated by p-JAK2 and/or p-Y-TYK2 after IL12:IL12R interaction [reactome.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. IL-23 Bioassay [promega.com]
Tyk2-IN-12: A Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of Tyk2-IN-12, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of this compound.
Introduction
Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3. These enzymes play a critical role in cytokine signaling pathways that are pivotal for immune responses. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune and inflammatory diseases. Tyk2 is specifically involved in the signaling of key cytokines such as IL-12, IL-23, and Type I interferons. Consequently, selective inhibition of Tyk2 presents a promising therapeutic strategy for the treatment of various immune-mediated disorders, including psoriasis, lupus, and inflammatory bowel disease.
This compound (also known as compound 30) has emerged as a potent and selective inhibitor of Tyk2. Understanding its kinase selectivity profile is crucial for predicting its therapeutic window and potential off-target effects. This guide summarizes the available quantitative data on its inhibitory activity, provides detailed experimental methodologies for assessing kinase selectivity, and visualizes the relevant biological pathways and experimental workflows.
Kinase Selectivity Profile of this compound
The selectivity of a kinase inhibitor is a critical determinant of its safety and efficacy. A highly selective inhibitor minimizes off-target effects, thereby reducing the potential for adverse events. The following tables summarize the known inhibitory activity of this compound against Tyk2 and other key kinases.
Table 1: In Vitro Inhibitory Potency and Selectivity of this compound
| Target | Assay Type | IC50 / Ki | Selectivity vs. Tyk2 |
| Tyk2 | Biochemical | Ki: 0.51 nM [1] | - |
| JAK1 | Biochemical | - | 90-fold[1] |
| JAK2 | Biochemical | - | 43-fold[1] |
| JAK3 | Biochemical | - | 13-fold[1] |
| hERG | Electrophysiological | > 30 µM[1] | > 58,800-fold |
| CYP3A4 | Biochemical | > 30 µM[1] | > 58,800-fold |
| CYP2D6 | Biochemical | > 30 µM[1] | > 58,800-fold |
| CYP2C9 | Biochemical | > 30 µM[1] | > 58,800-fold |
| CYP2C8 | Biochemical | > 30 µM[1] | > 58,800-fold |
| CYP1A2 | Biochemical | > 30 µM[1] | > 58,800-fold |
| CYP2A6 | Biochemical | > 30 µM[1] | > 58,800-fold |
| CYP2B6 | Biochemical | > 30 µM[1] | > 58,800-fold |
| CYP2C19 | Biochemical | > 30 µM[1] | > 58,800-fold |
| CYP2E1 | Biochemical | > 30 µM[1] | > 58,800-fold |
| CYP3A5 | Biochemical | > 30 µM[1] | > 58,800-fold |
Cellular Activity
In addition to biochemical assays, the cellular activity of this compound has been assessed by measuring the inhibition of STAT phosphorylation downstream of cytokine receptor activation in human peripheral blood mononuclear cells (PBMCs).
| Pathway | Cytokine Stimulus | Phosphorylated STAT | Cellular IC50 |
| Tyk2/JAK2 | IL-12 | pSTAT4 | 0.10 µM[1] |
| JAK1/JAK3 | IL-2 | pSTAT5 | 0.25 µM[1] |
| JAK2 | GM-CSF | pSTAT5 | 4.1 µM[1] |
Representative Kinome Selectivity Profile
While a comprehensive public kinome scan for this compound is not currently available, the selectivity profile of deucravacitinib (BMS-986165), another highly selective allosteric Tyk2 inhibitor, provides a representative example of the desired selectivity for this class of compounds. Deucravacitinib demonstrates exceptional selectivity for Tyk2 over other JAK family members and a broad panel of other kinases.
Table 2: Representative Kinase Selectivity Profile of a Selective Tyk2 Inhibitor (Deucravacitinib)
| Kinase | Binding Assay IC50 |
| Tyk2 (JH2 domain) | 1.0 nM [2] |
| JAK1 | > 10,000 nM[3] |
| JAK2 | > 10,000 nM[3] |
| JAK3 | > 10,000 nM[3] |
| Representative Kinase Panel | Generally inactive at high concentrations |
Note: This data is for the selective Tyk2 inhibitor deucravacitinib and is intended to be representative of a highly selective compound of this class. It is not the specific data for this compound.
Signaling Pathway
Tyk2 is a key component of the JAK-STAT signaling pathway, which is activated by a wide range of cytokines and growth factors. The following diagram illustrates the canonical JAK-STAT pathway, highlighting the role of Tyk2.
Caption: The JAK-STAT signaling pathway.
Experimental Protocols
Accurate determination of kinase selectivity is paramount for the preclinical assessment of a kinase inhibitor. Below is a detailed methodology for a representative in vitro kinase assay used for selectivity profiling.
In Vitro Kinase Selectivity Profiling: LanthaScreen® Eu Kinase Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay to determine the affinity of a test compound for a kinase of interest.
Materials and Reagents:
-
Kinase: Purified recombinant human Tyk2.
-
Europium-labeled Anti-Tag Antibody: Specific for the tag on the recombinant kinase (e.g., anti-GST).
-
Alexa Fluor® 647-labeled Kinase Tracer: An ATP-competitive ligand that binds to the kinase active site.
-
Test Compound: this compound, serially diluted in DMSO.
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
384-well Microplates: Low-volume, black, round-bottom.
-
Plate Reader: Capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).
Experimental Workflow:
Caption: Experimental workflow for kinase selectivity profiling.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM, followed by 1:3 serial dilutions.
-
Reagent Preparation:
-
Prepare the 2X Kinase/Antibody master mix in assay buffer. The final concentration of kinase and antibody will depend on the specific reagents and should be optimized for a robust assay window.
-
Prepare the 2X Tracer solution in assay buffer. The optimal tracer concentration is typically at or near its Kd for the kinase.
-
-
Assay Assembly:
-
To a 384-well plate, add 5 µL of the serially diluted test compound. Include wells with DMSO only for "no inhibition" controls and a known potent inhibitor for "maximum inhibition" controls.
-
Add 5 µL of the 2X Kinase/Antibody master mix to all wells.
-
Add 5 µL of the 2X Tracer solution to all wells. The final reaction volume is 15 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-enabled plate reader. Measure the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Normalize the data using the "no inhibition" (0% inhibition) and "maximum inhibition" (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
-
Conclusion
This compound is a highly potent and selective inhibitor of Tyk2. The available data demonstrates its significant selectivity for Tyk2 over other JAK family members and a panel of off-target proteins, including hERG and various cytochrome P450 enzymes. This selectivity profile, coupled with its cellular activity, underscores its potential as a valuable research tool and a promising starting point for the development of therapeutics for a range of immune-mediated diseases. Further characterization, including a broad kinome scan, would provide a more complete understanding of its selectivity and potential for off-target effects. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of this compound and other selective Tyk2 inhibitors.
References
- 1. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Tyk2-IN-12: A Technical Guide for Psoriasis Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tyk2-IN-12, a potent and selective Tyrosine Kinase 2 (Tyk2) inhibitor, for its application in psoriasis research. This document outlines the mechanism of action, key experimental data, detailed protocols for relevant assays, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to Tyk2 Inhibition in Psoriasis
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a critical pathogenic pathway in psoriasis. Tyk2, a member of the Janus kinase (JAK) family, plays a pivotal role in the signal transduction of key cytokines implicated in psoriasis, including IL-12, IL-23, and Type I interferons.[1][2][3] By inhibiting Tyk2, it is possible to block the downstream signaling of these pro-inflammatory cytokines, thereby mitigating the inflammatory cascade that drives psoriasis. This compound is a valuable tool for investigating the therapeutic potential of selective Tyk2 inhibition in preclinical models of psoriasis.
Mechanism of Action of this compound
This compound is an orally active, potent, and selective inhibitor of Tyk2.[4] It exerts its effects by binding to the Tyk2 kinase domain, thereby preventing the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. Specifically, in the context of psoriasis, Tyk2 is associated with the receptors for IL-12 and IL-23. Inhibition of Tyk2 by this compound blocks the IL-12-mediated phosphorylation of STAT4 and the IL-23-mediated phosphorylation of STAT3. This, in turn, prevents the differentiation of Th1 and Th17 cells, respectively, and reduces the production of key pro-inflammatory cytokines such as interferon-gamma (IFNγ) and IL-17.[5]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Reference |
| Ki (Tyk2) | N/A | 0.51 nM | [4] |
| IC50 (IL-12 induced IFNγ) | Human (whole blood) | 2.7 µM | [4] |
| IC50 (IL-12 induced IFNγ) | Mouse (whole blood) | 7.0 µM | [4] |
Table 2: In Vitro Selectivity of this compound
| Kinase | Fold Selectivity over Tyk2 | Reference |
| JAK1 | 90 | [4] |
| JAK2 | 43 | [4] |
| JAK3 | 13 | [4] |
| hERG | > 58,823 (IC50 > 30 µM) | [4] |
| CYP450 Panel | > 58,823 (IC50s > 30 µM) | [4] |
Table 3: In Vivo Pharmacokinetics of this compound
| Parameter | Mouse (C57Bl/6) | Rat (Sprague-Dawley) | Reference |
| Clearance (CL) (mL/min/kg) | 28 | 27 | [4] |
| Half-life (t1/2) (h) | 1.8 | 1.6 | [4] |
| Volume of Distribution (Vd) (L/kg) | 1.2 | 1.9 | [4] |
| Oral Bioavailability (F) (%) | >90 | 32 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in psoriasis research.
In Vitro Assays
4.1.1. IL-12-Induced IFNγ Production in Human Whole Blood
This assay assesses the ability of this compound to inhibit the production of IFNγ in response to IL-12 stimulation in a physiologically relevant matrix.
-
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes.
-
Recombinant human IL-12.
-
This compound (or other test compounds).
-
RPMI 1640 medium.
-
Human IFNγ ELISA kit.
-
96-well cell culture plates.
-
-
Protocol:
-
Prepare serial dilutions of this compound in RPMI 1640 medium.
-
In a 96-well plate, add the diluted this compound to the wells.
-
Add freshly collected human whole blood to each well.
-
Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
Add recombinant human IL-12 to the wells to a final concentration known to induce robust IFNγ production. Include a vehicle control (DMSO) and an unstimulated control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate to pellet the blood cells.
-
Collect the plasma supernatant.
-
Quantify the concentration of IFNγ in the plasma using a human IFNγ ELISA kit according to the manufacturer's instructions.[6][7][8]
-
Calculate the IC50 value of this compound by plotting the percentage of IFNγ inhibition against the log concentration of the inhibitor.
-
4.1.2. Phospho-STAT4 (pSTAT4) Flow Cytometry Assay in Human PBMCs
This assay measures the inhibition of IL-12-induced STAT4 phosphorylation in human peripheral blood mononuclear cells (PBMCs).
-
Materials:
-
Cryopreserved or freshly isolated human PBMCs.
-
Recombinant human IL-12.
-
This compound.
-
RPMI 1640 medium with 10% FBS.
-
Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™).
-
Fluorochrome-conjugated antibodies against pSTAT4 (Y693), and cell surface markers (e.g., CD3, CD4).
-
Flow cytometer.
-
-
Protocol:
-
Thaw and rest cryopreserved PBMCs or use freshly isolated cells.
-
Pre-treat PBMCs with various concentrations of this compound for 1-2 hours at 37°C.
-
Stimulate the cells with recombinant human IL-12 for 15-30 minutes at 37°C.
-
Immediately fix the cells by adding a fixation buffer to stop the signaling cascade.
-
Permeabilize the cells using a permeabilization buffer.
-
Stain the cells with a fluorochrome-conjugated anti-pSTAT4 antibody and antibodies against cell surface markers to identify specific T-cell populations.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of pSTAT4 in the gated T-cell populations.
-
Determine the IC50 value of this compound based on the reduction in pSTAT4 MFI.[9][10][11][12]
-
In Vivo Models of Psoriasis
4.2.1. Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice
This is a widely used and robust model that recapitulates many features of human psoriasis.
-
Animals:
-
BALB/c or C57BL/6 mice (8-10 weeks old).
-
-
Materials:
-
5% Imiquimod cream (e.g., Aldara™).
-
This compound formulated for oral administration.
-
Calipers for measuring ear thickness.
-
Psoriasis Area and Severity Index (PASI) scoring system adapted for mice.
-
-
Protocol:
-
Shave the dorsal skin of the mice one day before the start of the experiment.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and one ear for 5-7 consecutive days.
-
Administer this compound orally at the desired doses (e.g., 0-100 mg/kg) daily, starting from the first day of imiquimod application.[4] A vehicle control group should be included.
-
Monitor the mice daily for body weight, ear thickness (measured with calipers), and skin inflammation.
-
Score the severity of skin inflammation on the back using a modified PASI score, evaluating erythema, scaling, and thickness on a scale of 0 to 4.
-
At the end of the study, euthanize the mice and collect skin and spleen samples.
-
Analyze the skin for histopathology (H&E staining for epidermal thickness and immune cell infiltration) and for cytokine levels (e.g., IL-17A) by ELISA or qPCR.
-
Spleen weight can be measured as an indicator of systemic inflammation.[13][14]
-
4.2.2. IL-23-Induced Psoriasis-like Ear Inflammation in Mice
This model specifically targets the IL-23 pathway, which is central to psoriasis pathogenesis.
-
Animals:
-
C57BL/6 mice (8-10 weeks old).
-
-
Materials:
-
Recombinant mouse IL-23.
-
This compound formulated for oral administration.
-
Calipers for measuring ear thickness.
-
-
Protocol:
-
Administer this compound orally at the desired doses daily throughout the experiment.
-
Inject a solution of recombinant mouse IL-23 intradermally into the ear pinna of the mice every other day for a specified period (e.g., 10-14 days). The contralateral ear can be injected with vehicle as a control.
-
Measure the ear thickness daily using calipers.
-
At the end of the experiment, euthanize the mice and collect the ears.
-
Process the ear tissue for histological analysis (epidermal thickness) and for the quantification of inflammatory cytokines like IL-17A and IL-22.[13]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.
Caption: Tyk2 Signaling Pathway in Psoriasis.
Caption: In Vitro Evaluation Workflow for this compound.
References
- 1. cravacin.com [cravacin.com]
- 2. d148x66490prkv.cloudfront.net [d148x66490prkv.cloudfront.net]
- 3. bms.com [bms.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of TYK2 and JAK1 ameliorates imiquimod-induced psoriasis-like dermatitis by inhibiting IL-22 and the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. krishgen.com [krishgen.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. Detection of intracellular phosphorylated STAT-4 by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. sanguinebio.com [sanguinebio.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. A Novel, Oral, Allosteric Inhibitor of Tyrosine Kinase 2 (TYK2) Demonstrates In Vitro Potency, Selectivity, and In Vivo Efficacy in Mouse Models of Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
- 14. Topical TYK2 inhibitor ameliorates psoriasis‐like dermatitis via the AKT‐SP1‐NGFR‐AP1 pathway in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Tyk2 Inhibitor, Tyk2-IN-12: A Deep Dive into its Modulatory Effects on Th1 and Th17 Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-helper (Th) cells, particularly Th1 and Th17 lineages, are pivotal in the adaptive immune response and have been implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. The differentiation of these cell types is tightly regulated by specific cytokine signaling pathways, many of which converge on the Janus kinase (JAK) family of enzymes. Tyrosine kinase 2 (Tyk2), a member of the JAK family, has emerged as a critical node in the signaling cascades of key cytokines that drive Th1 and Th17 differentiation, namely Interleukin-12 (IL-12) and Interleukin-23 (IL-23). This technical guide provides a comprehensive analysis of Tyk2-IN-12, a potent and selective Tyk2 inhibitor, and its effects on the differentiation of Th1 and Th17 cells. We will delve into the molecular mechanisms of action, present quantitative data on its inhibitory activity, provide detailed experimental protocols for assessing its effects, and visualize the complex signaling pathways and experimental workflows involved.
Introduction to Tyk2 and its Role in T-helper Cell Differentiation
Tyk2 is an intracellular, non-receptor tyrosine kinase that plays a crucial role in the signal transduction of type I interferons, IL-6, IL-10, IL-12, and IL-23.[1][2] Upon cytokine binding to their cognate receptors, Tyk2, in concert with other JAK family members, becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[3] These phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in immune cell differentiation and function.[4]
Th1 Cell Differentiation: The differentiation of naive CD4+ T cells into the Th1 lineage is primarily driven by IL-12 and Interferon-gamma (IFN-γ).[5][6] The IL-12 receptor is associated with Tyk2 and JAK2.[7] Upon IL-12 binding, Tyk2 and JAK2 are activated, leading to the phosphorylation of STAT4.[7][8] Phosphorylated STAT4, along with the master transcriptional regulator T-bet, drives the expression of the signature Th1 cytokine, IFN-γ.[5]
Th17 Cell Differentiation: The differentiation of Th17 cells is initiated by the combined action of Transforming Growth Factor-beta (TGF-β) and IL-6, which leads to the activation of STAT3 and the expression of the master transcription factor RORγt.[7][9] The subsequent stabilization, proliferation, and acquisition of pathogenic function of Th17 cells are critically dependent on IL-23.[9][10] The IL-23 receptor is also associated with Tyk2 and JAK2, and its signaling cascade results in the phosphorylation of STAT3 and STAT4.[7] Th17 cells are characterized by the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[9]
Given its central role in both IL-12 and IL-23 signaling, Tyk2 represents a highly attractive therapeutic target for modulating Th1 and Th17-mediated immune responses.
This compound: A Potent and Selective Tyk2 Inhibitor
This compound is a potent and selective, orally active inhibitor of Tyrosine Kinase 2.[11] Its high selectivity for Tyk2 over other JAK family members (JAK1, JAK2, and JAK3) is a key attribute, as this may translate to a more favorable safety profile by avoiding the broader immunosuppressive effects associated with pan-JAK inhibition.[11]
Quantitative Data on Inhibitory Activity and Selectivity
The following tables summarize the key quantitative data for this compound and other selective Tyk2 inhibitors, demonstrating their potency and selectivity.
| Inhibitor | Target | Ki (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Selectivity vs. JAK3 |
| This compound | Tyk2 | 0.51 | 90-fold | 43-fold | 13-fold |
Table 1: In vitro kinase inhibitory activity and selectivity of this compound.[11]
| Inhibitor | Assay | Cell Type | IC50 (µM) |
| This compound | IL-12 induced IFN-γ | Human Whole Blood | 2.7 |
| This compound | IL-12 induced IFN-γ | Mouse Whole Blood | 7.0 |
| This compound | IL-12 induced pSTAT4 | Human PBMCs | 0.10 |
| This compound | GM-CSF induced pSTAT5 | Human PBMCs | 4.1 |
| This compound | IL-2 induced pSTAT5 | Human PBMCs | 0.25 |
Table 2: Cellular activity of this compound in human and mouse whole blood and human peripheral blood mononuclear cells (PBMCs).[11]
| Inhibitor | Assay | Cell Type | IC50 (nM) |
| NDI-031407 | IL-23 induced pSTAT3 | Human CD4+ T cells | Potent Inhibition |
| NDI-031407 | IL-23 induced IL-17A | Human CD4+ T cells | Potent Inhibition |
Table 3: Cellular activity of a selective Tyk2 inhibitor (NDI-031407) on Th17-related signaling.[12][13]
Signaling Pathways and Mechanism of Action
This compound exerts its effect by binding to the ATP-binding site of the Tyk2 kinase domain, thereby preventing the phosphorylation and activation of downstream signaling molecules.
Inhibition of Th1 Differentiation
Inhibition of Th17 Differentiation
Experimental Protocols
The following protocols provide a framework for assessing the in vitro effects of this compound on Th1 and Th17 differentiation.
In Vitro Human Th1 Differentiation
-
Isolation of Naive CD4+ T cells: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation. Enrich for naive CD4+ T cells (CD4+CD45RA+CD45RO-) using a negative selection magnetic bead-based kit.
-
Cell Culture and Differentiation:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C.
-
Wash the plate with sterile PBS.
-
Seed naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL).
-
For Th1 differentiation, add recombinant human IL-12 (e.g., 10 ng/mL) and anti-IL-4 antibody (e.g., 1 µg/mL).[11]
-
Add this compound at various concentrations to test its inhibitory effect. Include a vehicle control (e.g., DMSO).
-
Incubate the cells at 37°C in a 5% CO2 incubator for 5-7 days.
-
-
Analysis of Th1 Differentiation:
-
Intracellular Cytokine Staining for IFN-γ: Restimulate the cells for 4-6 hours with PMA (e.g., 50 ng/mL), ionomycin (e.g., 1 µg/mL), and a protein transport inhibitor (e.g., Brefeldin A or Monensin). Stain for surface CD4, then fix, permeabilize, and stain for intracellular IFN-γ. Analyze by flow cytometry.
-
ELISA for IFN-γ: Collect the culture supernatant and measure the concentration of IFN-γ using a standard ELISA kit.
-
Western Blot for pSTAT4: On day 1 or 2 of culture, lyse the cells and perform western blotting using antibodies against phosphorylated STAT4 (pSTAT4) and total STAT4.
-
In Vitro Human Th17 Differentiation
-
Isolation of Naive CD4+ T cells: Follow the same procedure as for Th1 differentiation.
-
Cell Culture and Differentiation:
-
Coat a 96-well plate with anti-CD3 antibody and add soluble anti-CD28 antibody as described for Th1 differentiation.
-
Seed naive CD4+ T cells.
-
For Th17 differentiation, add a cocktail of recombinant human cytokines: TGF-β (e.g., 1-5 ng/mL), IL-6 (e.g., 10-20 ng/mL), IL-1β (e.g., 10 ng/mL), and IL-23 (e.g., 10 ng/mL). Also include anti-IFN-γ and anti-IL-4 antibodies (e.g., 1 µg/mL each).[1][4]
-
Add this compound at various concentrations and a vehicle control.
-
Incubate for 5-7 days.
-
-
Analysis of Th17 Differentiation:
-
Intracellular Cytokine Staining for IL-17A: Restimulate the cells as described for Th1 differentiation. Stain for surface CD4, then fix, permeabilize, and stain for intracellular IL-17A. Analyze by flow cytometry.[1]
-
ELISA for IL-17A: Measure the concentration of IL-17A in the culture supernatant by ELISA.
-
qPCR for RORγt: On day 3-5 of culture, isolate RNA, synthesize cDNA, and perform quantitative PCR to measure the expression of RORγt, the master transcription factor for Th17 cells.
-
Western Blot for pSTAT3: On day 1 or 2 of culture, lyse the cells and perform western blotting for phosphorylated STAT3 (pSTAT3) and total STAT3.
-
Experimental Workflow
Conclusion
This compound is a potent and selective inhibitor of Tyk2, a key kinase in the signaling pathways that drive the differentiation of Th1 and Th17 cells. By targeting Tyk2, this inhibitor effectively blocks the downstream phosphorylation of STAT4 and STAT3, which are critical for the development of these pro-inflammatory T-helper cell subsets. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in Th1 and Th17-mediated autoimmune and inflammatory diseases. The high selectivity of this compound suggests the possibility of a targeted immunomodulatory therapy with a potentially improved safety profile compared to less selective JAK inhibitors. Further in vivo studies are warranted to fully elucidate its efficacy and safety in preclinical models of disease.
References
- 1. antbioinc.com [antbioinc.com]
- 2. ashpublications.org [ashpublications.org]
- 3. In vitro Differentiation of Mouse Th0, Th1 and Th2 from Naïve CD4 T Cells [bio-protocol.org]
- 4. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 5. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse [jove.com]
- 6. In Vitro Th Differentiation Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential requirements for JAK2 and TYK2 in T cell proliferation and IFN-gamma production induced by IL-12 alone or together with IL-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Th Differentiation Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. A Simple and Robust Protocol for in vitro Differentiation of Mouse Non-pathogenic T Helper 17 Cells from CD4+ T Cells [en.bio-protocol.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Tyk2-IN-12 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyk2-IN-12 is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the signaling pathways of several key cytokines, including interleukin-12 (IL-12), IL-23, and Type I interferons.[1] These signaling cascades are integral to immune responses and are implicated in the pathophysiology of various autoimmune and inflammatory diseases. By inhibiting TYK2, this compound effectively modulates these downstream signaling events, making it a valuable tool for research in immunology and a potential therapeutic candidate for conditions such as psoriasis.[2][3][4] This document provides detailed protocols for in vitro assays to characterize the activity of this compound.
TYK2 Signaling Pathway
The following diagram illustrates the central role of TYK2 in cytokine signaling pathways. Upon cytokine binding to their receptors, TYK2 and another JAK family member are brought into proximity, leading to their trans-phosphorylation and activation. Activated TYK2 then phosphorylates the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by TYK2, leading to their dimerization, nuclear translocation, and regulation of target gene expression.
Caption: TYK2 signaling pathway and point of inhibition by this compound.
In Vitro Activity of this compound
The following table summarizes the in vitro inhibitory activity of this compound against TYK2 and its selectivity over other JAK family kinases.
| Parameter | Target/Assay | Value | Reference |
| Ki | TYK2 | 0.51 nM | [2][3][4] |
| IC50 | IL-12 induced pSTAT4 (Human PBMC) | 0.10 µM | [2] |
| GM-CSF induced pSTAT5 (Human PBMC) | 4.1 µM | [2] | |
| IL-2 induced pSTAT5 (Human PBMC) | 0.25 µM | [2] | |
| IL-12 induced IFNγ (Human whole blood) | 2.7 µM | [2][3][4] | |
| IL-12 induced IFNγ (Mouse whole blood) | 7.0 µM | [2][3][4] | |
| Selectivity | JAK1 vs TYK2 | 90-fold | [2] |
| JAK2 vs TYK2 | 43-fold | [2] | |
| JAK3 vs TYK2 | 13-fold | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper handling and solubilization of this compound are critical for accurate and reproducible experimental results.
-
Reconstitution:
-
This compound is soluble in DMSO.[3] For a 10 mM stock solution, dissolve the appropriate mass of the compound in fresh, anhydrous DMSO.[2][3]
-
Warming to 60°C and ultrasonication may be required to fully dissolve the compound.[2] It is important to use newly opened DMSO as it can be hygroscopic, which can affect solubility.[2]
-
-
Storage:
Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to measure the direct inhibition of TYK2 kinase activity by this compound. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.
Caption: Workflow for the ADP-Glo™ TYK2 kinase assay.
Materials:
-
Recombinant human TYK2 enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound stock solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
384-well white opaque plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Also, prepare a DMSO control.
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO control.
-
Add 2.5 µL of a solution containing TYK2 enzyme and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final concentrations should be optimized, but a starting point is 10-50 ng/well of TYK2, 0.2 mg/mL substrate, and 10 µM ATP.
-
Incubate the plate at room temperature for 40-60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Assay: Inhibition of IL-12-induced STAT4 Phosphorylation (Phosflow)
This protocol details the use of flow cytometry to measure the inhibition of STAT4 phosphorylation in human peripheral blood mononuclear cells (PBMCs) upon stimulation with IL-12.
Caption: Experimental workflow for phospho-flow cytometry (Phosflow).
Materials:
-
Human PBMCs
-
RPMI 1640 medium with 10% FBS
-
This compound stock solution
-
Recombinant human IL-12
-
Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
-
Fluorescently labeled antibodies (e.g., anti-human CD4, anti-pSTAT4 (pY693))
-
FACS tubes
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in RPMI 1640 with 10% FBS at a concentration of 1 x 10⁶ cells/mL.
-
Aliquot 1 mL of the cell suspension into FACS tubes.
-
Add serial dilutions of this compound or DMSO control to the cells and incubate at 37°C for 30-60 minutes.
-
Stimulate the cells with recombinant human IL-12 (e.g., 20 ng/mL final concentration) and incubate at 37°C for 15-30 minutes. Include an unstimulated control.
-
Fix the cells immediately by adding a fixation buffer (e.g., 1.5-4% formaldehyde) and incubate at room temperature for 10-15 minutes.
-
Permeabilize the cells by adding ice-cold methanol and incubating on ice for 30 minutes.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with a cocktail of fluorescently labeled antibodies, including a surface marker to identify the cell type of interest (e.g., anti-CD4 for T helper cells) and an antibody against phosphorylated STAT4 (pSTAT4). Incubate in the dark at room temperature for 30-60 minutes.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the cell population of interest and quantifying the median fluorescence intensity (MFI) of pSTAT4.
-
Calculate the percent inhibition of pSTAT4 MFI for each concentration of this compound relative to the IL-12 stimulated DMSO control and determine the IC50 value.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always follow appropriate laboratory safety procedures. Products are for research use only and not for use in diagnostic or therapeutic procedures.
References
Application Notes and Protocols: Tyk2-IN-12 for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the recommended dosage and administration of Tyk2-IN-12, a potent and selective Tyrosine Kinase 2 (Tyk2) inhibitor, for in vivo studies. This document is intended to guide researchers in designing and executing preclinical experiments to evaluate the efficacy of this compound in various disease models.
Introduction to this compound
This compound is an orally active small molecule inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. Tyk2 plays a crucial role in the signaling pathways of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][2] These cytokines are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases. By selectively inhibiting Tyk2, this compound can modulate downstream signaling cascades, making it a valuable tool for research in psoriasis, inflammatory bowel disease, lupus, and other immune-mediated disorders.
Tyk2 Signaling Pathway
Tyk2 is an intracellular kinase that associates with the cytoplasmic domains of cytokine receptors. Upon cytokine binding, Tyk2, in partnership with other JAK family members (JAK1 or JAK2), becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the expression of genes involved in inflammation and immune responses.
Caption: Tyk2 signaling pathway and the inhibitory action of this compound.
Recommended In Vivo Dosages of this compound
The following tables summarize the reported dosages of this compound used in preclinical in vivo studies. It is important to note that optimal dosage may vary depending on the specific animal model, disease severity, and experimental endpoint.
Table 1: this compound Dosage in a Mouse Model of IL-23-Induced Inflammation (Psoriasis Model)[1]
| Animal Model | Dosage Range | Administration Route | Dosing Frequency | Study Duration | Key Findings |
| C57BL/6 Mice | 10, 30, 100 mg/kg | Oral (PO) | Daily | 10 days | Dose-dependent reduction in ear swelling (up to 74%) and tissue IL-17A levels (up to 96%).[1] |
Table 2: this compound Dosage for Pharmacokinetic (PK) Studies[1]
| Animal Model | Dosage | Administration Route | Dosing Frequency | Key PK Parameters |
| Male C57BL/6 Mice | 3 mg/kg | Intravenous (IV) | Single dose | Moderate clearance and volume of distribution.[1] |
| 10 mg/kg | Oral (PO) | Single dose | Moderate to good oral absorption.[1] | |
| Male Sprague-Dawley Rats | 3 mg/kg | Intravenous (IV) | Single dose | Moderate clearance and volume of distribution.[1] |
| 10 mg/kg | Oral (PO) | Single dose | Moderate to good oral absorption.[1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy in an IL-23-Induced Psoriasis-like Inflammation Model
This protocol is based on the methodology used to evaluate the efficacy of this compound in a murine model of psoriasis.[1]
1. Animal Model:
-
C57BL/6 mice are commonly used for this model.
2. Formulation and Administration of this compound:
-
Vehicle: While the specific vehicle for this compound is not explicitly stated in the primary literature, a common vehicle for oral administration of similar hydrophobic small molecules is a suspension in 0.5% methylcellulose and 2% Tween-80 in sterile water.[3] It is recommended to perform a small pilot study to ensure the stability and tolerability of the chosen formulation.
-
Preparation:
-
Weigh the required amount of this compound.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose and 2% Tween-80 in water).
-
Suspend the this compound in the vehicle by vortexing or sonication until a homogenous suspension is achieved. Prepare fresh daily.
-
-
Administration:
-
Administer the this compound suspension or vehicle control orally (PO) via gavage once daily.
-
3. Induction of Psoriasis-like Inflammation:
-
Administer recombinant murine IL-23 intradermally into the ear of the mice to induce an inflammatory response.
4. Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (10 mg/kg)
-
Group 3: this compound (30 mg/kg)
-
Group 4: this compound (100 mg/kg)
5. Efficacy Readouts:
-
Ear Swelling: Measure ear thickness daily using a digital caliper.
-
Histology: At the end of the study, collect ear tissue for histological analysis (e.g., H&E staining) to assess epidermal thickness and immune cell infiltration.
-
Cytokine Analysis: Homogenize ear tissue to measure levels of pro-inflammatory cytokines, such as IL-17A, by ELISA or other immunoassays.
-
Spleen Weight: At necropsy, measure spleen weight as an indicator of systemic inflammation.
Caption: General experimental workflow for in vivo efficacy studies.
Protocol 2: Pharmacokinetic (PK) Study
This protocol provides a general framework for conducting a PK study of this compound in rodents.[1]
1. Animal Model:
-
Male C57BL/6 mice or Sprague-Dawley rats.
2. Formulation and Administration:
-
Intravenous (IV): Dissolve this compound in a suitable vehicle for IV administration (e.g., a solution containing DMSO, PEG300, and saline). The final concentration of DMSO should be minimized.
-
Oral (PO): Prepare a suspension as described in Protocol 1.
3. Dosing:
-
Administer a single dose of this compound either IV (e.g., 3 mg/kg) or PO (e.g., 10 mg/kg).
4. Blood Sampling:
-
Collect blood samples at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
5. Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.
6. Data Analysis:
-
Calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%).
Conclusion
This compound is a valuable research tool for investigating the role of the Tyk2 signaling pathway in various disease states. The provided dosage information and protocols offer a starting point for designing robust in vivo studies. Researchers should optimize these protocols based on their specific experimental needs and animal models. Careful consideration of the formulation and route of administration is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Tyk2-IN-12 in Ex Vivo Human Tissue Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tyk2-IN-12, a potent and selective Tyrosine Kinase 2 (Tyk2) inhibitor, in various ex vivo human tissue models. This document outlines detailed protocols for psoriatic skin explants, rheumatoid arthritis synovial tissue, and inflammatory bowel disease intestinal organoids, enabling the investigation of Tyk2's role in these inflammatory conditions and the preclinical assessment of this compound's therapeutic potential.
Introduction to this compound
This compound is a small molecule inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. Tyk2 is a crucial intracellular signaling molecule that mediates the effects of key cytokines implicated in various autoimmune and inflammatory diseases, including interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs). By blocking Tyk2, this compound can effectively disrupt these pro-inflammatory signaling pathways.
Quantitative Data Summary
The following table summarizes the in vitro potency and selectivity of this compound and the effects of selective Tyk2 inhibition on key inflammatory mediators. While specific dose-response data for this compound in complex ex vivo human tissue models is not yet extensively published, the provided data from human peripheral blood mononuclear cells (PBMCs), whole blood, and studies with other selective Tyk2 inhibitors like Deucravacitinib offer valuable reference points for experimental design.
| Parameter | Value | Cell/Tissue Type | Reference |
| This compound Potency & Selectivity | |||
| Tyk2 Kᵢ | 0.51 nM | Purified enzyme | [1] |
| Selectivity vs. JAK1 | 90-fold | Purified enzyme | [1] |
| Selectivity vs. JAK2 | 43-fold | Purified enzyme | [1] |
| Selectivity vs. JAK3 | 13-fold | Purified enzyme | [1] |
| IL-12 induced IFNγ IC₅₀ | 2.7 µM | Human whole blood | [1] |
| IL-12 induced pSTAT4 IC₅₀ | 0.10 µM | Human PBMCs | [1] |
| Effects of Selective Tyk2 Inhibition (Deucravacitinib) on Cytokine Expression | |||
| IL-17A Reduction (Serum) | Dose-dependent | Psoriasis Patients | [2] |
| IL-17C Reduction (Serum) | Dose-dependent | Psoriasis Patients | [2] |
| IL-19 Reduction (Serum) | Dose-dependent | Psoriasis Patients | [2] |
| IL-20 Reduction (Serum) | Dose-dependent | Psoriasis Patients | [2] |
| Effects of Selective Tyk2 Inhibition on Gene Expression | |||
| IFNα-mediated CXCL10, ISG20, IFI27 Inhibition | Dose-dependent, near complete inhibition with 12 mg twice daily | Whole blood from SLE patients | [3] |
| IFNα-mediated CHOP, HLA class I, MX1, CXCL10 upregulation reduction | Potent reduction | Human pancreatic islets | [4] |
Signaling Pathways and Experimental Workflows
Tyk2 Signaling Pathway
Tyk2 is a key component of the JAK-STAT signaling pathway downstream of several cytokine receptors. Upon cytokine binding, Tyk2 and its partner JAKs become activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the expression of target genes involved in inflammation and immune responses.
References
Troubleshooting & Optimization
Navigating Tyk2-IN-12: A Technical Guide to Solubility and Stability
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the effective use of Tyk2-IN-12, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). This guide addresses common challenges related to the solubility and stability of this compound to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1]
Q2: What is the maximum achievable concentration for a this compound stock solution in DMSO?
A2: A stock solution of up to 10 mM can be prepared in DMSO.[1] For higher concentrations, warming and sonication may be required.
Q3: How should I store the solid compound and its stock solution?
A3: Solid this compound should be stored at -20°C for short-term storage and -80°C for long-term storage. The DMSO stock solution is stable for up to 6 months at -80°C and for 1 month at -20°C. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A4: Direct dissolution of this compound in aqueous solutions is not recommended due to its low aqueous solubility. This can lead to precipitation and inaccurate concentrations in your experiments. A high-concentration stock solution in DMSO should be prepared first and then diluted into your aqueous experimental medium.
Troubleshooting Guide
This section addresses common issues that researchers may encounter when working with this compound.
Issue 1: Precipitation of this compound in Cell Culture Media
Symptoms:
-
Visible precipitate or cloudiness in the cell culture well after adding the inhibitor.
-
Inconsistent or lower-than-expected biological activity.
Possible Causes:
-
Final DMSO concentration is too high: High concentrations of DMSO can be toxic to cells and can also affect the solubility of the compound in the aqueous media.
-
Supersaturation of the compound: The final concentration of this compound in the cell culture medium exceeds its solubility limit in that specific medium.
-
Interaction with media components: Serum proteins and other components in the cell culture medium can interact with the compound, leading to precipitation.
Solutions:
-
Optimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium. If a higher concentration of this compound is required, consider preparing a more concentrated initial stock solution in DMSO, if possible.
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in DMSO before the final dilution into the cell culture medium. This can help to avoid localized high concentrations that can lead to precipitation.
-
Pre-warm Media: Warm the cell culture media to 37°C before adding the diluted this compound.
-
Gentle Mixing: After adding the inhibitor to the media, mix gently by swirling the plate or by pipetting up and down slowly. Vigorous mixing can sometimes promote precipitation.
-
Serum-Free Media for Dilution: If possible, dilute the this compound in serum-free media first before adding it to serum-containing media in the culture wells.
Issue 2: Inconsistent or No Inhibitory Effect
Symptoms:
-
Lack of expected downstream signaling inhibition (e.g., no reduction in STAT phosphorylation).
-
High variability in results between experiments.
Possible Causes:
-
Degradation of the Compound: Improper storage of the stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C) can lead to degradation of this compound.
-
Inaccurate Pipetting: Errors in pipetting small volumes of the high-concentration stock solution can lead to significant variations in the final concentration.
-
Cellular Efflux: Some cell lines may actively pump the inhibitor out, reducing its intracellular concentration.
-
High Cell Density: A high density of cells may require a higher concentration of the inhibitor to achieve the desired effect.
Solutions:
-
Proper Stock Solution Handling: Always aliquot your stock solution and store it at -80°C. Use a fresh aliquot for each experiment.
-
Accurate Dilutions: Use calibrated pipettes and prepare serial dilutions to ensure accurate final concentrations.
-
Time-Course and Dose-Response Experiments: Perform experiments to determine the optimal incubation time and concentration of this compound for your specific cell line and experimental conditions.
-
Consider Efflux Pump Inhibitors: If cellular efflux is suspected, co-treatment with a known efflux pump inhibitor (after verifying its compatibility with your experimental system) may be an option.
Data at a Glance
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Notes |
| DMSO | 10 mM[1] | Standard solvent for stock solution preparation. |
| DMSO | 16.43 mM (7.14 mg/mL) | Requires sonication and warming to 60°C. Use freshly opened DMSO as it is hygroscopic. |
Note: Data on solubility in other common solvents such as ethanol, methanol, or PBS is limited, and they are generally not recommended for initial stock solution preparation.
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Stability | Recommendations |
| Solid | -20°C | See product datasheet | For short-term storage. |
| Solid | -80°C | See product datasheet | For long-term storage. |
| Stock Solution (in DMSO) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Note: The stability of this compound in working solutions (e.g., cell culture media at 37°C) is not well-documented and should be determined empirically for long-term experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure Complete Dissolution: Vortex the vial and, if necessary, use a sonicator or warm the solution to 60°C to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no undissolved particles.
-
Aliquot and Store: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: General Cell-Based Assay Workflow
-
Cell Seeding: Seed your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Dilution: On the day of the experiment, thaw a fresh aliquot of the this compound DMSO stock solution. Prepare serial dilutions of the stock solution in serum-free or complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and is non-toxic to the cells (typically ≤ 0.5%).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period.
-
Stimulation (if applicable): If studying the inhibition of a specific signaling pathway, stimulate the cells with the appropriate cytokine (e.g., IL-12, IL-23, or IFNα) for the optimized duration.
-
Downstream Analysis: Lyse the cells and proceed with your downstream analysis, such as Western blotting for phosphorylated STAT proteins or other relevant pathway readouts.
Visualizing Key Concepts
To aid in understanding the experimental context, the following diagrams illustrate the Tyk2 signaling pathway and a general workflow for troubleshooting solubility issues.
Figure 1. Simplified Tyk2 signaling pathway and the point of inhibition by this compound.
Figure 2. A logical workflow for troubleshooting precipitation issues with this compound.
References
Technical Support Center: Optimizing Tyk2-IN-12 for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Tyk2-IN-12 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, potent, and selective inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[1] Its mechanism of action involves binding to the ATP-binding site in the JH1 kinase domain of Tyk2, thereby preventing the phosphorylation of downstream signaling molecules.[2] Tyk2 is a key mediator of cytokine signaling pathways, including those for interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[3][4][5][6][7] By inhibiting Tyk2, this compound blocks these signaling cascades, which are implicated in various immune-mediated inflammatory diseases.[2][4][6]
Q2: What are the reported IC₅₀ values for this compound?
The half-maximal inhibitory concentration (IC₅₀) of this compound varies depending on the experimental system. It is essential to determine the optimal concentration for your specific cell type and assay conditions.
| Assay Type | System | Target Pathway/Readout | Reported IC₅₀ |
| Biochemical Assay | Purified Tyk2 enzyme | Kinase activity | Kᵢ of 0.51 nM |
| Cell-Based Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-12 induced phospho-STAT4 | 0.10 µM |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | GM-CSF induced phospho-STAT5 | 4.1 µM | |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-2 induced phospho-STAT5 | 0.25 µM | |
| Human Whole Blood | IL-12 induced IFNγ | 2.7 µM | |
| Mouse Whole Blood | IL-12 induced IFNγ | 7.0 µM |
Data compiled from MedChemExpress.[1]
Q3: How selective is this compound for Tyk2 over other JAK family members?
This compound exhibits good selectivity for Tyk2 over other JAK family kinases.
| Kinase | Selectivity (fold vs. Tyk2) |
| JAK1 | 90-fold |
| JAK2 | 43-fold |
| JAK3 | 13-fold |
Data from MedChemExpress.[1]
Experimental Protocols
Protocol 1: Determination of this compound IC₅₀ in a Cell-Based Assay
This protocol outlines a general method for determining the IC₅₀ of this compound in a cell-based assay by measuring the inhibition of cytokine-induced STAT phosphorylation.
Experimental workflow for determining the IC₅₀ of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell line of interest (e.g., NK-92, human PBMCs)
-
Complete cell culture medium
-
Serum-free medium (if applicable)
-
Cytokine for stimulation (e.g., recombinant human IL-12 or IFNα)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Reagents for protein quantification (e.g., BCA assay)
-
Antibodies for detecting phosphorylated and total STAT proteins
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere and recover overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations to be tested. A common starting range is 10 µM to 0.1 nM.
-
Pre-incubation with Inhibitor: If necessary, replace the culture medium with serum-free medium. Add the diluted this compound or DMSO (vehicle control) to the respective wells and pre-incubate for a predetermined time (e.g., 1-2 hours).
-
Cytokine Stimulation: Add the cytokine of interest (e.g., IL-12) to the wells to stimulate the Tyk2 signaling pathway. The optimal cytokine concentration and stimulation time should be determined in preliminary experiments.
-
Cell Lysis: After the stimulation period, wash the cells with cold PBS and then lyse them using an appropriate lysis buffer.
-
Protein Quantification and Analysis: Determine the protein concentration in each lysate. Analyze the levels of phosphorylated STAT (e.g., pSTAT4 for IL-12 stimulation) and total STAT using methods like Western blotting, ELISA, or In-Cell Western assays.
-
Data Analysis: Normalize the phosphorylated STAT signal to the total STAT signal. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor solubility of this compound in aqueous media | The compound has low aqueous solubility. | - Prepare a high-concentration stock solution in 100% DMSO. - Minimize the final DMSO concentration in the cell culture medium (typically ≤ 0.5%). - Vortex the stock solution before making dilutions. - Visually inspect for precipitation after dilution in media. |
| High variability between replicate wells | - Inconsistent cell seeding. - Pipetting errors. - Edge effects in the plate. | - Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and proper pipetting techniques. - Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| No or weak inhibitory effect observed | - this compound concentration is too low. - The chosen cell line does not have an active Tyk2 signaling pathway. - Inactive compound. | - Test a wider and higher range of inhibitor concentrations. - Confirm Tyk2 expression and cytokine responsiveness of your cell line. - Verify the quality and storage conditions of the this compound. |
| High background signal in the assay | - Non-specific antibody binding. - Autofluorescence of the compound or cells. | - Optimize antibody concentrations and blocking conditions. - Include appropriate controls (e.g., cells only, cells + vehicle). |
| Cytotoxicity observed at higher concentrations | This compound may have off-target effects at high concentrations. | - Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assay. - Use the lowest effective concentration that achieves the desired inhibition. |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways inhibited by this compound.
Tyk2-mediated cytokine signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
Potential Tyk2-IN-12 off-target effects in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tyk2-IN-12. The information is tailored for researchers, scientists, and drug development professionals to address potential off-target effects and other experimental challenges in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, potent, and selective inhibitor of Tyrosine Kinase 2 (TYK2).[1] TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways.[2][3] this compound exerts its effect by inhibiting the catalytic activity of TYK2, thereby blocking downstream signaling cascades initiated by cytokines such as IL-12, IL-23, and Type I interferons.[3]
Q2: What are the known on-target effects of this compound in cell-based assays?
This compound has been shown to potently inhibit signaling pathways downstream of TYK2 activation. In human peripheral blood mononuclear cells (PBMCs), it blocks IL-12 induced phosphorylation of STAT4.[1] It also inhibits IL-12 induced IFNγ production in human and mouse whole blood.[1]
Q3: What is the selectivity profile of this compound against other JAK family members?
This compound exhibits selectivity for TYK2 over other JAK family kinases. It is reported to be 90-fold more selective for TYK2 than for JAK1, 43-fold more selective than for JAK2, and 13-fold more selective than for JAK3.[1]
Q4: Has the off-target profile of this compound been characterized against a broader panel of kinases?
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when using this compound in cell line experiments, with a focus on identifying potential off-target effects.
Issue 1: Unexpected inhibition of a signaling pathway not typically associated with TYK2.
-
Possible Cause: Off-target inhibition of another kinase. Although this compound is selective for TYK2 within the JAK family, at higher concentrations it may inhibit other kinases. For example, it has shown some activity against JAK1, JAK2, and JAK3, albeit at higher concentrations than for TYK2.[1]
-
Troubleshooting Steps:
-
Confirm On-Target Activity: As a first step, confirm that this compound is inhibiting the intended TYK2-mediated pathway (e.g., IL-12-induced pSTAT4) at the concentration you are using.
-
Dose-Response Curve: Perform a dose-response experiment to determine if the unexpected effect is concentration-dependent. Off-target effects are more likely to occur at higher concentrations.
-
Use a More Selective Inhibitor: If available, compare the effects of this compound with a structurally different and potentially more selective TYK2 inhibitor.
-
Kinase Profiling: If the off-target effect is persistent and problematic, consider performing a kinase profiling assay (e.g., a kinome scan) to identify other potential kinase targets of this compound at the effective concentration.
-
Issue 2: Observing inhibition of GM-CSF or IL-2 signaling pathways.
-
Possible Cause: Inhibition of JAK2 or JAK1/JAK3 signaling at higher concentrations. This compound has been shown to inhibit GM-CSF-induced pSTAT5 (IC50 of 4.1 μM) and IL-2-induced pSTAT5 (IC50 of 0.25 μM) in human PBMCs.[1] GM-CSF signaling primarily involves JAK2, while IL-2 signaling utilizes JAK1 and JAK3.
-
Troubleshooting Steps:
-
Review IC50 Values: Compare the concentration of this compound you are using with the published IC50 values for these pathways (see Table 1). If your working concentration is near or above these values, you are likely observing off-target effects.
-
Titrate the Inhibitor: Lower the concentration of this compound to a range where it is selective for TYK2 but has minimal effects on JAK1, JAK2, or JAK3.
-
Control Experiments: Include control experiments using specific inhibitors for JAK1, JAK2, or JAK3 to confirm the involvement of these kinases in the observed phenotype.
-
Issue 3: Inconsistent results between different cell lines.
-
Possible Cause: Varying expression levels of TYK2 and potential off-target kinases across different cell lines. The cellular context, including the relative abundance of different kinases, can influence the observed effects of an inhibitor.
-
Troubleshooting Steps:
-
Characterize Your Cell Lines: If possible, determine the relative expression levels of TYK2 and other JAK family members in the cell lines you are using via techniques like western blotting or qPCR.
-
Establish Dose-Response in Each Cell Line: Do not assume that the effective concentration of this compound will be the same across all cell lines. Perform a dose-response curve for your primary readout in each cell line to determine the optimal concentration.
-
Standardize Experimental Conditions: Ensure that cell passage number, confluency, and serum concentrations are consistent between experiments to minimize variability.
-
Quantitative Data Summary
The following tables summarize the known inhibitory activities of this compound.
Table 1: In Vitro and Cell-Based Inhibitory Activity of this compound
| Target/Assay | Value | Species | Cell Type/System | Reference |
| Ki (TYK2) | 0.51 nM | - | Biochemical Assay | [1] |
| IC50 (IL-12 induced IFNγ) | 2.7 μM | Human | Whole Blood | [1] |
| IC50 (IL-12 induced IFNγ) | 7.0 μM | Mouse | Whole Blood | [1] |
| IC50 (IL-12 induced pSTAT4) | 0.10 μM | Human | PBMC | [1] |
| IC50 (GM-CSF induced pSTAT5) | 4.1 μM | Human | PBMC | [1] |
| IC50 (IL-2 induced pSTAT5) | 0.25 μM | Human | PBMC | [1] |
Table 2: Selectivity of this compound against other JAK Family Members
| Kinase | Selectivity (fold vs TYK2) | Reference |
| JAK1 | 90 | [1] |
| JAK2 | 43 | [1] |
| JAK3 | 13 | [1] |
Experimental Protocols
Protocol 1: Measurement of IL-12-induced STAT4 Phosphorylation in Human PBMCs by Flow Cytometry
This protocol provides a general framework. Optimization of antibody concentrations and instrument settings is recommended.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)
-
Recombinant Human IL-12
-
This compound
-
Fixation Buffer (e.g., 1.5% formaldehyde in PBS)
-
Permeabilization Buffer (e.g., ice-cold methanol)
-
Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated anti-pSTAT4 (Y693) antibody
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4)
Procedure:
-
Cell Preparation: Isolate PBMCs from human whole blood using a density gradient centrifugation method. Resuspend cells in pre-warmed RPMI + 10% FBS at a concentration of 1-2 x 10^6 cells/mL.
-
Inhibitor Treatment: Pre-incubate the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Stimulation: Add recombinant human IL-12 to the cell suspension at a final concentration of 10-50 ng/mL. Incubate for 15-20 minutes at 37°C.
-
Fixation: Immediately stop the stimulation by adding pre-warmed Fixation Buffer. Incubate for 10-15 minutes at room temperature.
-
Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold methanol. Incubate on ice for 30 minutes.
-
Staining: Wash the cells with Staining Buffer. Resuspend the cells in Staining Buffer containing the anti-pSTAT4 antibody and any cell surface marker antibodies. Incubate for 30-60 minutes at room temperature, protected from light.
-
Acquisition: Wash the cells with Staining Buffer and resuspend in an appropriate volume for flow cytometry analysis.
-
Data Analysis: Gate on the cell population of interest based on surface markers and analyze the median fluorescence intensity (MFI) of the pSTAT4 signal.
Protocol 2: Measurement of GM-CSF-induced STAT5 Phosphorylation in Human Whole Blood by Flow Cytometry
Materials:
-
Human Whole Blood (collected in EDTA or heparin tubes)
-
Recombinant Human GM-CSF
-
This compound
-
Lyse/Fix Buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)
-
Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Staining Buffer
-
Fluorochrome-conjugated anti-pSTAT5 (Y694) antibody
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD45, CD14)
Procedure:
-
Inhibitor Treatment: Aliquot 100 µL of whole blood into flow cytometry tubes. Add the desired concentrations of this compound or vehicle control and incubate for 1 hour at 37°C.
-
Stimulation: Add recombinant human GM-CSF to a final concentration of 10 ng/mL. Incubate for 15 minutes at 37°C.
-
Lysis and Fixation: Add 2 mL of Lyse/Fix Buffer to each tube to stop the reaction, lyse red blood cells, and fix the white blood cells. Incubate for 10 minutes at 37°C.
-
Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the pellet in Permeabilization Buffer. Incubate on ice for 30 minutes.
-
Staining: Wash the cells with Staining Buffer. Resuspend the cells in Staining Buffer containing the anti-pSTAT5 antibody and any cell surface marker antibodies. Incubate for 30-60 minutes at room temperature, protected from light.
-
Acquisition: Wash the cells and resuspend for flow cytometry analysis.
-
Data Analysis: Gate on the cell population of interest (e.g., monocytes based on CD45 and CD14 expression) and analyze the MFI of the pSTAT5 signal.
Visualizations
Caption: TYK2 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Phospho-Flow Cytometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
Technical Support Center: Tyk2-IN-12 Toxicity Assessment in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity assessment of Tyk2-IN-12 in animal studies. The information is based on available preclinical data for this compound and the broader class of Tyrosine Kinase 2 (Tyk2) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, orally active inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[1] Tyk2 is a key mediator of signaling for various cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[2][3] By inhibiting Tyk2, this compound blocks the downstream signaling pathways of these cytokines, which are implicated in the pathogenesis of several inflammatory and autoimmune diseases, such as psoriasis.[1][3]
Q2: Has the toxicity of this compound been evaluated in animal studies?
A2: While a comprehensive, publicly available toxicology report for this compound is not available, it has been used in in vivo animal models. For instance, in a mouse model of psoriasis, this compound was administered orally at doses up to 100 mg/kg daily for 10 days and was reported to be efficacious in reducing immune responses without mention of overt toxicity at these doses.[1] Another study on a potent and selective TYK2 degrader reported no apparent toxicity in a murine psoriasis model.[4]
Q3: What are the potential on-target and off-target toxicities to consider with Tyk2 inhibitors?
A3: On-target toxicities are related to the inhibition of Tyk2-mediated signaling pathways. Since Tyk2 is involved in immune responses, immunosuppression and an increased susceptibility to infections are potential risks. Off-target toxicities could arise from the inhibition of other JAK family members (JAK1, JAK2, JAK3) or other kinases. This compound has shown high selectivity for Tyk2 over other JAKs.[1] Non-selective JAK inhibitors have been associated with hematological effects (anemia, neutropenia), and changes in lipid profiles.[5][6]
Q4: What clinical signs of toxicity should I monitor for in my animal studies with this compound?
A4: Based on the known role of Tyk2 and the safety profile of other JAK inhibitors, researchers should monitor for the following clinical signs:
-
Changes in body weight and food/water consumption.
-
Signs of infection (e.g., lethargy, ruffled fur, respiratory distress).
-
Skin abnormalities or changes in coat condition.
-
Changes in behavior and activity levels.
-
Gastrointestinal issues such as diarrhea.
Q5: What parameters should be included in a comprehensive toxicology assessment of this compound?
A5: A thorough preclinical toxicology evaluation should include:
-
Clinical Observations: Daily monitoring for any of the signs mentioned in Q4.
-
Hematology: Complete blood counts to assess for effects on red blood cells, white blood cells, and platelets.
-
Clinical Chemistry: Analysis of blood samples to evaluate liver function (e.g., ALT, AST), kidney function (e.g., creatinine, BUN), and lipid profiles.
-
Histopathology: Microscopic examination of major organs and tissues to identify any pathological changes.
-
Immunotoxicity Assessment: Evaluation of immune cell populations and function.
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
| Potential Cause | Troubleshooting Steps |
| Dose-related toxicity | - Review the dose levels used. Consider performing a dose-range finding study to establish a maximum tolerated dose (MTD). - Evaluate if the formulation and vehicle are appropriate and non-toxic. |
| Immunosuppression leading to infection | - Ensure a specific pathogen-free (SPF) environment for the animals. - Conduct microbiological screening of animals and environment. - At necropsy, collect tissues for microbiological analysis to identify any opportunistic infections. |
| Off-target effects | - Review the selectivity profile of this compound. - Compare observed toxicities with known effects of inhibiting other JAK family members. |
Issue 2: Significant Weight Loss in Treated Animals
| Potential Cause | Troubleshooting Steps |
| Reduced food consumption (inappetence) | - Monitor food intake daily. - Consider if the formulation is palatable. If administered by oral gavage, ensure proper technique to minimize stress. |
| Gastrointestinal toxicity | - Observe for signs of diarrhea or other GI distress. - Perform histopathological examination of the gastrointestinal tract. |
| Systemic toxicity | - Analyze clinical chemistry parameters to assess for organ damage (liver, kidney). |
Issue 3: Abnormal Hematology or Clinical Chemistry Findings
| Potential Cause | Troubleshooting Steps |
| On-target effects on hematopoiesis | - Inhibition of cytokine signaling (though Tyk2 is less directly involved in hematopoiesis than JAK2) could potentially affect blood cell counts. - Correlate findings with the known roles of Tyk2-dependent cytokines. |
| Off-target inhibition of JAK2 | - Although this compound is selective, high concentrations could potentially inhibit JAK2, which is crucial for erythropoiesis and myelopoiesis. - Evaluate the dose-response relationship for the observed hematological changes. |
| Organ-specific toxicity | - Elevated liver enzymes (ALT, AST) may indicate liver toxicity. - Increased creatinine or BUN could suggest kidney toxicity. - Correlate with histopathological findings in the respective organs. |
Data Presentation
Table 1: In Vivo Pharmacokinetics of this compound in Rodents
| Parameter | Mouse (C57Bl/6, male) | Rat (Sprague-Dawley, male) |
| Dose (IV) | 3 mg/kg | 3 mg/kg |
| Dose (PO) | 10 mg/kg | 10 mg/kg |
| Clearance (mL/min/kg) | 28 | 27 |
| Half-life (h) | 1.8 | 1.6 |
| Volume of Distribution (L/kg) | 1.2 | 1.9 |
| Oral Bioavailability (%) | >90 | 32 |
| Data sourced from MedChemExpress product information.[1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Psoriasis Model
| Dose (PO, daily for 10 days) | Inhibition of Ear Swelling | Inhibition of Tissue IL-17A Levels |
| Up to 100 mg/kg | Up to 74% | Up to 96% |
| Data sourced from MedChemExpress product information.[1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Mouse Psoriasis Model
-
Animal Model: Imiquimod-induced psoriasis-like skin inflammation in mice.
-
Test Compound: this compound.
-
Administration: Oral (PO) administration, daily for a specified number of days (e.g., 10 days).
-
Dose Groups: Vehicle control group and multiple dose groups of this compound (e.g., ranging from 1 to 100 mg/kg).
-
Efficacy Readouts:
-
Measurement of ear thickness to assess inflammation-induced swelling.
-
Histological analysis of skin biopsies to evaluate changes in skin pathology.
-
Quantification of pro-inflammatory cytokine levels (e.g., IL-17A) in skin tissue homogenates using methods like ELISA or qPCR.
-
Assessment of spleen weight as an indicator of systemic immune response.
-
Mandatory Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Preclinical toxicology assessment workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. Potent and selective TYK2-JH1 inhibitors highly efficacious in rodent model of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Tyk2-IN-12 and Related Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the in vivo bioavailability of the selective TYK2 inhibitor, Tyk2-IN-12, and other kinase inhibitors with similar physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent and selective, orally active inhibitor of Tyrosine Kinase 2 (TYK2), with a Ki of 0.51 nM.[1] TYK2 is a member of the Janus kinase (JAK) family and is crucial for the signaling of cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in various autoimmune and inflammatory diseases.[2][3][4][5][6][7] While reported to be orally active, its bioavailability can be variable (ranging from 32% to over 90% in preclinical models), and related compounds have shown poor oral bioavailability due to low solubility and permeability.[1][8] Optimizing its bioavailability is critical for achieving consistent and effective in vivo target engagement.
Q2: What are the common reasons for poor oral bioavailability of kinase inhibitors like this compound?
A2: Many kinase inhibitors are classified under the Biopharmaceutics Classification System (BCS) as Class II or IV, meaning they have low solubility and/or low permeability.[9][10] Key factors contributing to poor oral bioavailability include:
-
Low aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[11][12][13]
-
Poor permeability: The compound may not efficiently cross the intestinal membrane to enter systemic circulation.[8]
-
First-pass metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
-
Efflux by transporters: The compound may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.
Q3: How can I assess the bioavailability of my Tyk2 inhibitor in vivo?
A3: A standard approach is to conduct a pharmacokinetic (PK) study in a relevant animal model (e.g., mice or rats). This typically involves administering the compound via both intravenous (IV) and oral (PO) routes and measuring plasma concentrations over time. The absolute oral bioavailability (F%) is then calculated as:
F(%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100
Where AUC is the area under the plasma concentration-time curve.
Troubleshooting Guide: Improving In Vivo Bioavailability
If you are observing low or inconsistent in vivo efficacy with this compound or a similar compound, poor bioavailability may be the underlying cause. The following troubleshooting steps can help you address this issue.
Step 1: Physicochemical Characterization
Before proceeding to in vivo studies, ensure you have thoroughly characterized the physicochemical properties of your compound.
| Parameter | Importance | Recommended Action |
| Solubility | Determines dissolution rate in the GI tract. | Determine the aqueous solubility at different pH values (e.g., pH 2, 4.5, 6.8) to mimic the GI environment. |
| Permeability | Predicts absorption across the intestinal wall. | Use in vitro models like Caco-2 or PAMPA assays to assess permeability. |
| LogP/LogD | Indicates lipophilicity, which affects both solubility and permeability. | Measure the LogP or LogD at physiological pH. |
| Solid-state properties | Polymorphism and crystallinity can impact solubility and dissolution. | Characterize the solid form using techniques like XRPD and DSC. |
Step 2: Formulation Strategies
For compounds with low solubility, improving the formulation is a critical step. Improper formulation can significantly alter pharmacokinetics and compromise safety and efficacy.[9]
| Strategy | Description | When to Use |
| Co-solvents | Using a mixture of solvents to increase drug solubility in the dosing vehicle. | For preclinical studies, vehicles like PEG400, Solutol HS 15, or Tween 80 in combination with saline or water can be effective. |
| Solid Dispersions | Dispersing the drug in a polymer matrix to create an amorphous solid, which has higher solubility than the crystalline form.[11][12] | For compounds with very low aqueous solubility. Can be prepared by spray-drying or hot-melt extrusion. |
| Lipid-Based Formulations | Dissolving the drug in oils, surfactants, or lipids to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[11][12] | For lipophilic compounds (high LogP). SEDDS can improve solubility and absorption. |
| Particle Size Reduction | Increasing the surface area of the drug particles to enhance dissolution rate.[11][12] | Techniques include micronization and nanomilling to produce nanosuspensions.[13] |
| Complexation | Using agents like cyclodextrins to form inclusion complexes that increase the aqueous solubility of the drug.[11][12] | Effective for a wide range of poorly soluble molecules. |
Step 3: Structural Modification (Lead Optimization)
If formulation strategies are insufficient, structural modifications to the inhibitor may be necessary. This is a common strategy in drug discovery to improve pharmacokinetic properties.
| Strategy | Description | Example |
| Scaffold Hopping | Replacing the core chemical structure with a different scaffold that maintains target binding but has better ADME properties.[14] | This can lead to improved solubility and oral bioavailability.[14] |
| Modulating Polarity | Reducing the number of hydrogen bond donors or introducing polar groups can optimize the balance between solubility and permeability.[8] | A study on a TYK2 degrader found that reducing hydrogen bond donors was a key strategy to improve poor oral bioavailability attributed to low permeability.[8] |
| Allosteric Inhibition | Designing inhibitors that bind to allosteric sites, such as the pseudokinase (JH2) domain of TYK2, can lead to improved selectivity and physicochemical properties.[7][14][15] | The approved TYK2 inhibitor, deucravacitinib, is an allosteric inhibitor with favorable pharmacokinetic properties.[16][17] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Formulation:
-
IV Formulation: Dissolve this compound in a vehicle such as 20% Solutol HS 15 in saline to a final concentration of 1 mg/mL.
-
PO Formulation: Prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose with 0.1% Tween 80 in water to a final concentration of 2 mg/mL.
-
-
Dosing:
-
IV Administration: Administer a single dose of 3 mg/kg via the tail vein.
-
PO Administration: Administer a single dose of 10 mg/kg by oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital bleeding or tail snip) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate parameters such as AUC, Cmax, Tmax, half-life (t1/2), clearance (CL), and volume of distribution (Vd). Calculate oral bioavailability (F%) as described in the FAQs.
Protocol 2: In Vivo Pharmacodynamic (PD) Assay - Inhibition of IL-12 Induced IFNγ
-
Animal Model: Male C57BL/6 mice.
-
Dosing: Administer this compound or vehicle orally at various doses (e.g., 10, 30, 100 mg/kg).
-
Cytokine Challenge: One hour after compound administration, challenge the mice with an intraperitoneal (IP) injection of recombinant murine IL-12 (e.g., 1 µ g/mouse ).
-
Blood Sampling: Four hours after the IL-12 challenge, collect blood and prepare serum.
-
Analysis: Measure the concentration of IFNγ in the serum using a commercially available ELISA kit.
-
Data Analysis: Calculate the percent inhibition of IFNγ production for each dose group compared to the vehicle-treated group.
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Assay | Species | IC50 / Ki | Selectivity vs. JAK1/2/3 | Reference |
| Tyk2 Binding Assay | Human | Ki = 0.51 nM | 90x vs JAK1, 43x vs JAK2, 13x vs JAK3 | [1] |
| IL-12 induced pSTAT4 | Human PBMC | IC50 = 0.10 µM | - | [1] |
| GM-CSF induced pSTAT5 (JAK2) | Human PBMC | IC50 = 4.1 µM | - | [1] |
| IL-2 induced pSTAT5 (JAK1/3) | Human PBMC | IC50 = 0.25 µM | - | [1] |
| IL-12 induced IFNγ | Human Whole Blood | IC50 = 2.7 µM | - | [1] |
| IL-12 induced IFNγ | Mouse Whole Blood | IC50 = 7.0 µM | - | [1] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Route | Dose (mg/kg) | t1/2 (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) | Reference |
| Mouse (C57Bl/6) | IV | 3 | 1.8 | 28 | 1.2 | - | [1] |
| Mouse (C57Bl/6) | PO | 10 | - | - | - | >90 | [1] |
| Rat (Sprague-Dawley) | IV | 3 | 1.6 | 27 | 1.9 | - | [1] |
| Rat (Sprague-Dawley) | PO | 10 | - | - | - | 32 | [1] |
Visualizations
Caption: The TYK2 signaling pathway and the mechanism of inhibition by this compound.
Caption: Troubleshooting workflow for addressing poor in vivo bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bms.com [bms.com]
- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TYK2 Presents an Attractive Target for the Treatment of Autoimmune and Inflammatory Diseases. | Revvity [revvity.co.kr]
- 5. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 6. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 7. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 14. What are the key players in the pharmaceutical industry targeting TYK2? [synapse.patsnap.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Selective TYK2 inhibitors as potential therapeutic agents: a patent review (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Interpreting unexpected results with Tyk2-IN-12
Welcome to the technical support center for Tyk2-IN-12. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental results and provide guidance on the effective use of this potent and selective Tyrosine Kinase 2 (Tyk2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally active, and selective ATP-competitive inhibitor of Tyrosine Kinase 2 (Tyk2).[1] Tyk2 is an intracellular enzyme belonging to the Janus kinase (JAK) family that is essential for the signal transduction of key cytokines involved in immune and inflammatory responses, such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[2][3][4] By binding to the ATP pocket of Tyk2, this compound blocks its kinase activity, thereby preventing the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, which ultimately inhibits the expression of inflammatory genes.
Q2: I am not observing the expected level of inhibition in my IL-12 or IL-23 pathway assay. What are some possible reasons?
A2: Several factors could contribute to lower-than-expected efficacy:
-
Inhibitor Concentration: Ensure the concentration of this compound is appropriate for your specific assay. While the Ki is very low (0.51 nM), the cellular IC50 for inhibiting IL-12 induced phospho-STAT4 is 0.10 µM, and for inhibiting IL-12 induced IFNγ in whole blood, it is 2.7 µM (human) and 7.0 µM (mouse).[1] Cellular and whole-blood assays require higher concentrations than biochemical assays.
-
Species Differences: Tyk2's role can differ between species. For instance, Tyk2 is essential for Type I IFN signaling in human cells, whereas in murine cells, its role is partially redundant, and signaling is reduced but not completely absent.[5] This could translate to different sensitivities in your experimental models.
-
Cell Type Specificity: The signaling pathway's dependence on Tyk2 can vary between cell types. The expression levels of Tyk2, its associated receptor subunits (e.g., IL-12Rβ1, IL-23R), and other JAK kinases can influence the outcome.
-
Compound Stability: Verify the integrity and solubility of your this compound stock. Improper storage or handling can lead to degradation.
Q3: My experiment shows inhibition of a pathway I expected to be Tyk2-independent, such as one mediated by JAK1 or JAK2. Is this an off-target effect?
A3: Yes, this is likely due to off-target inhibition, especially at higher concentrations. While this compound is selective for Tyk2, it is not absolutely specific. Its selectivity is approximately 90-fold over JAK1, 43-fold over JAK2, and 13-fold over JAK3.[1] Therefore, if you are using high micromolar concentrations, you may observe inhibition of pathways predominantly mediated by other JAKs. For example, this compound has been shown to block GM-CSF-induced phospho-STAT5 (a JAK2-mediated process) with an IC50 of 4.1 µM.[1]
Q4: I'm observing significant cell toxicity or apoptosis after treatment with this compound. Is this expected?
A4: High concentrations of any small molecule inhibitor can lead to off-target effects and cellular toxicity.[6] While this compound shows excellent selectivity against a panel of cytochrome P450 enzymes and hERG (IC50 > 30 µM), cell health can be compromised for various reasons.[1] Consider the following:
-
Concentration: Perform a dose-response curve to determine the optimal concentration that inhibits the target without causing excessive toxicity in your specific cell line.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cells (typically <0.1%).
-
Biological Dependence: In some specific cellular contexts, the Tyk2 signaling pathway may be essential for survival, and its inhibition could lead to apoptosis.
Troubleshooting Guides
Issue 1: Inconsistent Results Between In Vitro and In Vivo Models
-
Problem: this compound is effective in my cell-based assay but shows limited efficacy in my animal model.
-
Troubleshooting Steps:
-
Pharmacokinetics (PK): Review the PK profile of this compound. The compound shows moderate to good oral absorption but also has moderate clearance.[1] The dosing regimen (dose, frequency) may need to be optimized to maintain sufficient plasma concentration to engage the target in the tissue of interest.
-
Route of Administration: The provided data uses both intravenous (IV) and oral (PO) administration.[1] Ensure your chosen route is appropriate for achieving the desired exposure.
-
Metabolism: The inhibitor may be metabolized differently in vivo, leading to lower active concentrations at the target site.
-
Biological Complexity: The in vivo microenvironment is far more complex. Redundant signaling pathways or compensatory mechanisms may be activated in an animal model that are not present in a simplified in vitro system.
-
Issue 2: Variable Inhibition Across Different Cytokine Pathways
-
Problem: The inhibitor potently blocks IL-23 signaling but is less effective against Type I IFN signaling.
-
Troubleshooting Steps:
-
JAK Partnering: Cytokine receptors utilize different pairs of JAKs. Type I IFN receptors pair Tyk2 with JAK1, while IL-23 receptors pair Tyk2 with JAK2.[7][8] The relative contribution of each JAK partner to the overall signal can differ. If a pathway has a stronger reliance on the partner kinase (e.g., JAK1 for IFN signaling), a Tyk2-selective inhibitor may be less effective than a dual inhibitor.
-
Downstream Endpoint: The IC50 can shift depending on the measured endpoint. Inhibition of proximal events like STAT phosphorylation often requires lower concentrations than inhibition of more distal events like cytokine production or cell proliferation.[9]
-
Perform a Selectivity Profile: Test the inhibitor against a panel of cytokine stimulations known to activate different JAK combinations in your experimental system to confirm its selectivity profile.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Target/Pathway | Value | Species | Assay Type | Reference |
|---|---|---|---|---|---|
| Ki | Tyk2 | 0.51 nM | N/A | Biochemical | [1] |
| IC50 | IL-12 induced p-STAT4 | 0.10 µM | Human | PBMC | [1] |
| IC50 | IL-12 induced IFNγ | 2.7 µM | Human | Whole Blood | [1] |
| IC50 | IL-12 induced IFNγ | 7.0 µM | Mouse | Whole Blood | [1] |
| IC50 | GM-CSF induced p-STAT5 | 4.1 µM | Human | PBMC | [1] |
| IC50 | IL-2 induced p-STAT5 | 0.25 µM | Human | PBMC |[1] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Selectivity (Fold vs. Tyk2) | Note | Reference |
|---|---|---|---|
| Tyk2 | 1 | Target Kinase | [1] |
| JAK1 | 90 | Off-target | [1] |
| JAK2 | 43 | Off-target | [1] |
| JAK3 | 13 | Off-target |[1] |
Experimental Protocols
Key Experiment: Cell-Based Phospho-STAT4 (p-STAT4) Inhibition Assay
This protocol is designed to measure the potency of this compound in inhibiting the IL-12 signaling pathway in human Peripheral Blood Mononuclear Cells (PBMCs).
1. Materials:
-
Human PBMCs, isolated via Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS).
-
Recombinant Human IL-12.
-
This compound (stock solution in DMSO).
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™).
-
Phospho-specific antibody (e.g., anti-p-STAT4 (pY693)).
-
Flow cytometer.
2. Methodology:
-
Cell Plating: Plate freshly isolated PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Prepare serial dilutions of this compound in culture medium. Add the inhibitor to the cells and pre-incubate for 1-2 hours at 37°C. Include a DMSO vehicle control.
-
Cytokine Stimulation: Add recombinant human IL-12 to a final concentration of 10 ng/mL. Incubate for 15-30 minutes at 37°C. Include an unstimulated control.
-
Fixation: Stop the stimulation by adding Fixation Buffer directly to the wells. Incubate for 20 minutes at room temperature.
-
Permeabilization & Staining: Wash the cells and resuspend in Permeabilization Buffer. Add the fluorescently-labeled anti-p-STAT4 antibody and incubate for 30-60 minutes in the dark.
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Analysis: Gate on the lymphocyte population and quantify the median fluorescence intensity (MFI) of p-STAT4. Plot the percent inhibition relative to the vehicle control against the log of the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Canonical Tyk2 signaling pathways and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bms.com [bms.com]
- 3. revvity.com [revvity.com]
- 4. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 9. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Tyk2-IN-12 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, degradation, and proper storage of Tyk2-IN-12. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
Solid this compound should be stored in a tightly sealed container, away from moisture. For long-term storage, it is recommended to keep it at -20°C.
2. How should I store stock solutions of this compound?
Stock solutions of this compound should be prepared and aliquoted to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials. For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), -80°C is recommended.[1]
3. Is this compound sensitive to light?
4. What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in DMSO.[2] For cell-based assays, ensure the final concentration of DMSO is compatible with your experimental system and does not cause cellular toxicity.
5. How can I assess the stability of this compound in my experimental buffer?
To assess the stability of this compound in a specific buffer, you can perform a time-course experiment. Incubate the compound in your buffer at the experimental temperature for different durations. At each time point, analyze the sample by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact this compound remaining.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity of this compound in experiments. | 1. Degradation of the compound: Improper storage of the solid compound or stock solutions can lead to degradation. 2. Multiple freeze-thaw cycles: Repeated freezing and thawing of stock solutions can cause the compound to degrade. 3. Instability in experimental media: The compound may not be stable in the specific buffer, pH, or temperature used for the experiment. | 1. Verify storage conditions: Ensure the solid compound and stock solutions are stored according to the recommendations (see FAQs). 2. Use fresh aliquots: Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles. 3. Perform a stability check: Assess the stability of this compound in your experimental buffer (see FAQs). Consider preparing fresh solutions for each experiment. |
| Precipitation of this compound in aqueous solutions. | Low aqueous solubility: this compound, like many small molecule inhibitors, has limited solubility in aqueous buffers. | 1. Optimize solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not exceed the tolerance of your experimental system. 2. Sonication: Briefly sonicate the solution to aid in dissolution. 3. Warm the solution: Gently warm the solution to aid dissolution, but be cautious of potential temperature-induced degradation. |
| Variability in results between different batches of this compound. | Differences in purity or formulation: The purity of the compound can vary between batches or suppliers. | 1. Obtain a certificate of analysis (CoA): Always request a CoA from the supplier to verify the purity and identity of the compound. 2. Perform quality control: If possible, perform an in-house quality control check, such as HPLC or mass spectrometry, to confirm the identity and purity of the compound. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | Long-term | Tightly sealed, away from moisture |
| Stock Solution | -20°C | Up to 1 month | Tightly sealed, single-use aliquots |
| Stock Solution | -80°C | Up to 6 months | Tightly sealed, single-use aliquots |
Data sourced from MedChemExpress product information.[1]
Experimental Protocols
Protocol: General Procedure for Forced Degradation Study of this compound
This protocol provides a general framework for assessing the stability of this compound under various stress conditions. Specific parameters may need to be optimized for your laboratory and analytical instrumentation.
Objective: To evaluate the stability of this compound under stress conditions (acidic, alkaline, oxidative, and photolytic) and to identify potential degradation products.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
LC-MS/MS system for identification of degradation products
-
pH meter
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration.
-
Acidic Degradation:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Degradation:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acidic degradation, neutralizing the samples with 0.1 M HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate the mixture at room temperature for a defined period, taking samples at various time points.
-
Dilute the samples with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a transparent container to a light source within a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
Monitor the samples at various time intervals and analyze by HPLC.
-
-
HPLC Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Quantify the peak area of the intact this compound and any new peaks corresponding to degradation products.
-
Calculate the percentage of degradation.
-
-
LC-MS/MS Analysis (for identification of degradation products):
-
Analyze the stressed samples using an LC-MS/MS system to determine the mass-to-charge ratio (m/z) of the degradation products and to propose their structures based on fragmentation patterns.
-
Visualizations
Caption: IL-12/IL-23 signaling pathway mediated by Tyk2 and its inhibition by this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
Minimizing variability in Tyk2-IN-12 experimental results
Welcome to the technical support center for Tyk2-IN-12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to ensure the consistency and reliability of your work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound.
Question 1: How should I properly store and handle this compound to ensure its stability and activity?
Answer: Proper handling and storage are critical for maintaining the integrity of this compound.
-
Storage: The solid compound should be stored at –20°C. For long-term storage, –80°C is recommended.
-
Solubility: this compound is soluble in DMSO (e.g., 10 mM in DMSO).[1]
-
Stock Solutions: Prepare a high-concentration stock solution in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at –80°C.
-
Working Solutions: When preparing working solutions, thaw the stock aliquot completely and bring it to room temperature before opening to prevent water condensation. Dilute the stock solution in your assay buffer or cell culture medium immediately before use. Be aware that the final DMSO concentration in your assay should be kept low (typically ≤0.1%) and consistent across all wells to avoid solvent-induced artifacts.[2]
Question 2: Why am I observing high variability in my IC50 values for this compound between experiments?
Answer: Variability in IC50 values can stem from several sources. Consider the following factors:
-
Cell-Based Assay Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered signaling responses.
-
Cell Density: Ensure consistent cell seeding density, as this can affect cytokine responses and compound efficacy.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. If possible, reduce serum concentration during the inhibitor treatment period or use a consistent batch of FBS.
-
-
Biochemical Assay Conditions:
-
ATP Concentration: In kinase assays, the IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration. Use an ATP concentration that is close to the Michaelis constant (Km) for Tyk2 to obtain more physiologically relevant and consistent IC50 values.[3]
-
Reagent Purity: Ensure the purity of the Tyk2 enzyme and substrate. Impurities can affect reaction kinetics.[2]
-
-
General Practices:
-
Compound Dilution: Perform serial dilutions carefully. Small pipetting errors at high concentrations can be magnified in subsequent dilutions.
-
Incubation Times: Use precise and consistent incubation times for cytokine stimulation and inhibitor treatment.
-
Controls: Always include positive and negative controls in your experiments to monitor assay performance.[4]
-
Question 3: My results suggest potential off-target effects. How can I verify the selectivity of this compound in my experimental system?
Answer: While this compound is a selective inhibitor, verifying its specificity in your system is good practice.
-
Consult Selectivity Data: this compound shows significant selectivity for Tyk2 over other JAK family kinases.[5] Refer to the provided selectivity data tables.
-
Use Control Compounds: Compare the effects of this compound with other JAK inhibitors that have different selectivity profiles (e.g., a pan-JAK inhibitor or a JAK1/2-selective inhibitor).[6]
-
Test Different Signaling Pathways: Tyk2 primarily mediates signaling for IL-12, IL-23, and Type I IFNs.[7][8][9][10][11] Assess the effect of this compound on pathways known to be Tyk2-independent. For example, signaling pathways activated by cytokines like EPO, which primarily use JAK2 homodimers, should be significantly less affected.[12]
-
Rescue Experiments: If you are using a cell line, a potential advanced control is to test the inhibitor in a Tyk2-knockout or knockdown version of your cells. The inhibitor should have a minimal effect in the absence of its target.
Question 4: this compound shows potent activity in my biochemical assay, but its potency is much lower in my cell-based assay. What could be the cause?
Answer: A discrepancy between biochemical and cellular potency is a common challenge. Several factors can contribute to this:
-
Cell Permeability: The compound may have poor permeability across the cell membrane.
-
Protein Binding: this compound can bind to proteins in the cell culture medium (e.g., albumin in FBS) or intracellular proteins, reducing the free concentration available to engage with Tyk2.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cytoplasm.
-
Compound Stability: The inhibitor may be unstable in the aqueous environment of cell culture medium over the duration of the experiment.
-
High Intracellular ATP: The concentration of ATP inside a cell (millimolar range) is much higher than that typically used in biochemical assays (micromolar range). For an ATP-competitive inhibitor, this will result in a rightward shift of the IC50 value (lower potency).
To troubleshoot, you can try to optimize the assay duration, reduce serum levels during treatment, or use cell lines with known expression levels of efflux pumps.
Quantitative Data
The following tables summarize the inhibitory activity and selectivity of this compound.
Table 1: Inhibitory Potency of this compound
| Assay Type | Target/Stimulus | Measured Endpoint | Species | IC50 / Ki | Reference |
| Biochemical Assay | Tyk2 | - | - | 0.51 nM (Ki) | [5] |
| Whole Blood Assay | IL-12 | IFNγ Production | Human | 2.7 µM | [5] |
| Whole Blood Assay | IL-12 | IFNγ Production | Mouse | 7.0 µM | [5] |
| PBMC Assay | IL-12 | pSTAT4 | Human | 0.10 µM | [5] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Cell-Based Assay Stimulus | Measured Endpoint | Selectivity Fold vs. Tyk2 | Reference |
| JAK1 | IL-2 | pSTAT5 | 90-fold | [5] |
| JAK2 | GM-CSF | pSTAT5 | 43-fold | [5] |
| JAK3 | - | - | 13-fold | [5] |
| hERG | - | - | >30 µM (IC50) | [5] |
| CYP450 Panel | - | - | >30 µM (IC50) | [5] |
Visualizations and Workflows
Tyk2 Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is critical for immunity. Tyrosine kinase 2 (Tyk2) is an intracellular enzyme that associates with cytokine receptors and is essential for signaling downstream of IL-12, IL-23, and Type I interferons.[7][9][10][11][13] Upon cytokine binding, Tyk2 and a partner JAK (e.g., JAK2) are activated, phosphorylate STAT proteins, which then dimerize, translocate to the nucleus, and regulate gene transcription.[8][13]
Caption: IL-12/IL-23/IFN signaling pathway via Tyk2/JAK2 and subsequent inhibition by this compound.
General Experimental Workflow
Following a standardized workflow is essential for minimizing variability. This diagram outlines the key steps for a typical cell-based assay to measure the effect of this compound on cytokine-induced STAT phosphorylation.
Caption: Standardized workflow for a cell-based STAT phosphorylation assay using this compound.
Troubleshooting Decision Tree
When faced with inconsistent or unexpected results, this logical guide can help diagnose the potential source of the problem.
Caption: A decision tree to troubleshoot sources of variability in this compound experiments.
Key Experimental Protocol: IL-12 Induced STAT4 Phosphorylation in Human PBMCs
This protocol provides a framework for a common cellular assay to determine the potency of this compound.
1. Materials and Reagents:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium + 10% FBS
-
Recombinant Human IL-12
-
This compound
-
DMSO (Anhydrous)
-
Lysis Buffer (containing protease and phosphatase inhibitors)
-
Assay reagents for detection (e.g., antibodies for Western Blot: anti-pSTAT4, anti-STAT4, anti-GAPDH)
2. Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend in RPMI + 10% FBS.
-
Count the cells and adjust the density to 2 x 10^6 cells/mL.
-
Plate 1 x 10^6 cells per well in a 96-well plate.
3. Compound Treatment:
-
Prepare a 10 mM stock of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free RPMI to get 2X final concentrations. Include a DMSO-only vehicle control.
-
Add the diluted compound or vehicle to the cells and pre-incubate for 1 hour at 37°C, 5% CO2.
4. Cytokine Stimulation:
-
Prepare a 2X working solution of IL-12 in serum-free RPMI (final concentration typically 10-20 ng/mL).
-
Add the IL-12 solution to the wells. Include an unstimulated control well (medium only).
-
Incubate for 15-30 minutes at 37°C, 5% CO2. This time may need optimization.
5. Cell Lysis:
-
Centrifuge the plate to pellet the cells.
-
Aspirate the supernatant carefully.
-
Add 50-100 µL of ice-cold lysis buffer to each well.
-
Incubate on ice for 10-20 minutes with gentle agitation.
-
Collect the lysate for downstream analysis.
6. Detection and Analysis (Example: Western Blot):
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against pSTAT4 (Tyr693) and total STAT4. A loading control like GAPDH or β-actin should also be used.
-
Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Quantify band intensities using densitometry software. Normalize the pSTAT4 signal to the total STAT4 signal. Plot the normalized data against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bms.com [bms.com]
- 9. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 10. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 11. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
Troubleshooting Tyk2-IN-12 efficacy in cell culture
Welcome to the technical support center for Tyk2-IN-12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on using this compound effectively in cell culture experiments. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key performance data to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[1][2] Tyk2 is an intracellular enzyme that plays a crucial role in the signaling pathways of several key cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons.[2][3][4] By inhibiting the catalytic activity of Tyk2, this compound blocks the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby interrupting the signaling cascade that leads to inflammatory gene expression.[2][5]
Q2: What is the direct downstream effect of this compound treatment in a relevant cell system?
A2: In a cell system stimulated with a Tyk2-dependent cytokine like IL-12, the primary downstream effect of this compound is the inhibition of STAT protein phosphorylation.[1] Specifically, for IL-12 signaling, this compound will block the phosphorylation of STAT4.[5][6] This can be readily measured by techniques such as Western blotting or flow cytometry using phospho-specific STAT4 antibodies.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO (e.g., up to 10 mM).[7] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO, for example, 10 mM. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock into your cell culture medium. Ensure the final concentration of DMSO in your experiment is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) should always be included in your experiments.
Q4: What are the recommended working concentrations for cell culture experiments?
A4: The optimal working concentration depends on the cell type and the specific experimental endpoint. Based on available data, a good starting point for inhibiting IL-12-induced STAT4 phosphorylation in human peripheral blood mononuclear cells (PBMCs) is around 0.10 µM (100 nM).[1] A dose-response experiment ranging from 10 nM to 1 µM is recommended to determine the optimal IC50 in your specific cell system.
Q5: Which cell lines or primary cells are most suitable for studying this compound efficacy?
A5: Cell types that express the Tyk2 protein and the relevant cytokine receptors (e.g., IL-12R, IL-23R, IFNAR) are suitable.[2][8] This includes a wide range of immune cells. Human PBMCs, natural killer (NK) cells (like the NK-92 cell line), and various T-cell subsets are excellent model systems for studying IL-12 or IL-23 signaling pathways.[1][6][9] It is crucial to confirm Tyk2 expression in your chosen cell line before starting experiments.[10]
Performance and Specificity Data
The following tables summarize the quantitative data regarding the potency and selectivity of this compound.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | Kᵢ (nM) | Selectivity vs. Tyk2 (Fold) |
| Tyk2 | 0.51 | 1 |
| JAK1 | 45.9 | 90 |
| JAK2 | 21.9 | 43 |
| JAK3 | 6.63 | 13 |
| Data sourced from MedChemExpress.[1] |
Table 2: Cell-Based Activity of this compound
| Assay Description | Cell Type | IC₅₀ (µM) |
| IL-12 induced pSTAT4 blockade | Human PBMC | 0.10 |
| IL-12 induced IFNγ inhibition | Human Whole Blood | 2.7 |
| IL-12 induced IFNγ inhibition | Mouse Whole Blood | 7.0 |
| GM-CSF induced pSTAT5 blockade | Human PBMC | 4.1 |
| IL-2 induced pSTAT5 blockade | Human PBMC | 0.25 |
| Data sourced from MedChemExpress.[1] |
Signaling Pathway Visualization
The diagram below illustrates the IL-12 signaling pathway and the specific point of intervention for this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in cell culture.
Problem: I am not observing the expected inhibition of STAT4 phosphorylation after IL-12 stimulation.
Q: My Western blot shows no decrease in phosphorylated STAT4 (pSTAT4) levels in this compound treated cells compared to the vehicle control. What are the possible causes and how can I fix this?
A: This is a common issue that can be resolved by systematically checking several key experimental steps. Follow the workflow below to diagnose the problem.
Problem: I am observing high variability between experiments or unexpected cell toxicity.
Q: My results are inconsistent across different experimental days. What could be the cause?
A:
-
Inhibitor Stability: Ensure that working solutions of this compound are made fresh for each experiment from a frozen DMSO stock. Small molecules can be unstable in aqueous media over time.[11]
-
Cell Health and Passage Number: Use cells that are in a logarithmic growth phase and are of a consistent, low passage number. High passage numbers can lead to phenotypic drift and altered signaling responses.
-
Reagent Consistency: Use the same lot of serum, cytokines, and other key reagents to minimize variability.
Q: I am seeing a significant amount of cell death after treatment with this compound. Is this expected?
A:
-
Vehicle Toxicity: First, confirm that the final concentration of DMSO is not exceeding 0.1-0.5% and that your vehicle-only control shows no toxicity.
-
Concentration: High concentrations of kinase inhibitors can sometimes lead to off-target effects and toxicity.[12] Perform a cell viability assay (e.g., MTS or trypan blue exclusion) in parallel with your functional assay to determine if the observed effect is due to specific inhibition or general cytotoxicity at your chosen concentration.
-
Cell Line Sensitivity: Some cell lines may be more sensitive to Tyk2 inhibition if the pathway is critical for their survival.
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, complete cell culture medium
Procedure:
-
Prepare 10 mM Stock Solution:
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Under sterile conditions, add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration (Molecular Weight of this compound is 434.44 g/mol ).
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw one aliquot of the 10 mM stock solution.
-
Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation, it is often best to first make an intermediate dilution in medium before the final dilution in the cell plate. Always vortex gently after each dilution step.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Protocol 2: Western Blot Analysis of STAT4 Phosphorylation
Materials:
-
Cells (e.g., NK-92 or human PBMCs)
-
Complete culture medium
-
This compound working solutions and vehicle control
-
Recombinant human IL-12
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (5% w/v BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT4 (Tyr693) and Rabbit anti-total-STAT4
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of lysis.
-
Allow cells to adhere or recover overnight. For suspension cells, proceed directly.
-
Starve cells if necessary (e.g., in low-serum medium for 2-4 hours) to reduce basal signaling.
-
Pre-treat the cells by adding the prepared working solutions of this compound or vehicle control. Incubate for 1-2 hours at 37°C.
-
-
Cytokine Stimulation:
-
Stimulate the cells by adding IL-12 to a final concentration of 10-20 ng/mL. Include an "unstimulated" control.
-
Incubate for the optimal stimulation time (typically 15-30 minutes for STAT phosphorylation) at 37°C.[13]
-
-
Cell Lysis:
-
Immediately after stimulation, place the plate on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer with inhibitors to each well.[14]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Transfer the supernatant (lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.[15]
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: BSA is preferred over milk for phospho-antibody blotting to reduce background.
-
Incubate the membrane with the primary anti-phospho-STAT4 antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
After imaging, you can strip the membrane and re-probe with an anti-total-STAT4 antibody as a loading control.
-
Quantify band intensities to determine the ratio of pSTAT4 to total STAT4.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin 12 induces tyrosine phosphorylation and activation of STAT4 in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.org]
- 8. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TYK2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 11. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mesoscale.com [mesoscale.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
Addressing Tyk2-IN-12 vehicle control issues
Welcome to the technical support center for Tyk2-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing precipitation of this compound when I dilute my DMSO stock solution into aqueous media for my in vitro experiment. How can I prevent this?
A1: This is a common issue with hydrophobic small molecules. Here are several steps to troubleshoot and prevent precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤0.5%, as higher concentrations can be cytotoxic. Some sensitive cell lines may even require concentrations below 0.1%.[1] To achieve this, you may need to prepare a more concentrated initial stock in 100% DMSO.
-
Dilution Method: When diluting, add the DMSO stock solution to your aqueous buffer or media slowly while vortexing or stirring. This gradual addition can help prevent the compound from crashing out of solution.
-
Sonication: If precipitation still occurs, brief sonication of the final working solution can help to redissolve the compound.[2]
-
Solubility Limit: Be aware of the solubility limit of this compound in aqueous solutions. If your experimental concentration is too high, precipitation is likely. You may need to perform a solubility test to determine the maximum concentration achievable in your specific medium.
-
Microscope Check: Before adding the working solution to your cells, place a drop on a microscope slide to visually check for any precipitate.[2]
Q2: What is the recommended vehicle for in vivo studies with this compound, and what are the potential issues?
A2: The choice of vehicle for in vivo studies depends on the route of administration.
-
Oral Gavage: For oral administration, a common vehicle for similar small molecules is a suspension in an aqueous solution containing a suspending agent like carboxymethylcellulose (CMC) and a surfactant like Tween 80. A typical formulation might be 0.5% CMC with 0.1% Tween 80 in water. Some studies have also used 10% DMSO in corn oil.
-
Topical Application: For psoriasis models, Tyk2 inhibitors have been formulated as a 1.5% ointment in Vaseline for topical application.[3][4][5]
-
Vehicle Control Group: It is critical to include a vehicle-only control group in your in vivo experiments. This group will receive the same vehicle formulation without this compound, allowing you to distinguish the effects of the compound from any effects of the vehicle itself.
-
Potential Issues: While specific vehicle issues for this compound are not widely documented, general concerns include:
-
Toxicity of the Vehicle: Some vehicles, especially at high concentrations or with repeated dosing, can have their own biological effects. For example, high concentrations of DMSO can be toxic. Corn oil has been shown to have some effects on physical and bacteriological parameters in mouse models of infection.
-
Compound Stability: Ensure that this compound is stable in the chosen vehicle for the duration of the experiment. It is good practice to analyze the stability of your formulation.
-
Inconsistent Dosing: For suspensions, ensure the formulation is well-mixed before each administration to provide a consistent dose.
-
Q3: My in vitro results with this compound are not consistent. What could be the cause?
A3: Inconsistent results can stem from several factors:
-
Compound Stability: this compound stock solutions in DMSO should be stored at -20°C for up to one month or -80°C for up to six months.[6] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[6] The stability of this compound in aqueous solutions at working concentrations may be limited, so prepare fresh dilutions for each experiment.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells can respond differently to treatment.
-
Assay Variability: If you are performing a multi-day assay, be mindful of the stability of the compound in the culture medium over time. It may be necessary to replenish the medium with fresh compound during the experiment.
-
Pipetting Accuracy: Ensure accurate pipetting, especially when preparing serial dilutions of the inhibitor.
Q4: I am concerned about off-target effects of this compound. What is known about its selectivity?
A4: this compound is a potent and selective Tyk2 inhibitor. However, like all small molecule inhibitors, it can have off-target effects, particularly at higher concentrations.
-
Selectivity Profile: this compound shows selectivity over other JAK family members. It is approximately 90-fold more selective for Tyk2 than for JAK1, 43-fold more selective than for JAK2, and 13-fold more selective than for JAK3.[6]
-
Kinome Scans: For a comprehensive understanding of potential off-target effects, a kinome scan can be performed to assess the binding of this compound against a large panel of kinases.[7]
-
Control Experiments: To confirm that the observed phenotype is due to Tyk2 inhibition, consider using a structurally unrelated Tyk2 inhibitor as a positive control. Additionally, rescue experiments where a constitutively active or inhibitor-resistant mutant of Tyk2 is expressed could help validate the on-target effect.
Data Summary
| Parameter | Value | Reference |
| Binding Affinity (Ki) | ||
| Tyk2 | 0.51 nM | [6] |
| Inhibitory Concentration (IC50) | ||
| pSTAT4 (Human PBMC, IL-12 induced) | 0.10 µM | [6] |
| pSTAT5 (Human PBMC, GM-CSF induced) | 4.1 µM | [6] |
| pSTAT5 (Human PBMC, IL-2 induced) | 0.25 µM | [6] |
| IFNγ (Human whole blood, IL-12 induced) | 2.7 µM | [6] |
| IFNγ (Mouse whole blood, IL-12 induced) | 7.0 µM | [6] |
| Selectivity (Fold vs. Tyk2) | ||
| JAK1 | ~90x | [6] |
| JAK2 | ~43x | [6] |
| JAK3 | ~13x | [6] |
| In Vivo Efficacy | Dose-dependent reduction in ear swelling and IL-17A levels in a mouse model of psoriasis. | [6] |
Experimental Protocols & Methodologies
In Vitro Assay: Inhibition of STAT4 Phosphorylation in Human PBMCs
This protocol describes how to assess the potency of this compound by measuring the inhibition of IL-12-induced STAT4 phosphorylation in human peripheral blood mononuclear cells (PBMCs).
Workflow Diagram:
References
- 1. academic.oup.com [academic.oup.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Topical TYK2 inhibitor ameliorates psoriasis‐like dermatitis via the AKT‐SP1‐NGFR‐AP1 pathway in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topical TYK2 inhibitor ameliorates psoriasis-like dermatitis via the AKT-SP1-NGFR-AP1 pathway in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Selective TYK2 Inhibitors: Tyk2-IN-12 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention for autoimmune diseases is continuously evolving, with a significant focus on targeted therapies. Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, has emerged as a compelling target due to its critical role in the signaling pathways of key cytokines such as interleukin (IL)-12, IL-23, and type I interferons (IFNs).[1][2] Selective inhibition of TYK2 offers the potential for a more targeted immunomodulatory effect with an improved safety profile compared to broader JAK inhibitors.[3][4] This guide provides a detailed comparison of the pre-clinical investigational compound Tyk2-IN-12 against other notable selective TYK2 inhibitors, including the approved drug Deucravacitinib, presenting key experimental data, methodologies, and pathway visualizations to aid in research and development decisions.
Mechanism of Action: A Tale of Two Binding Sites
Selective TYK2 inhibitors can be broadly categorized based on their binding mechanism: allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain and orthosteric inhibitors that target the highly conserved ATP-binding site within the catalytic (JH1) domain.[5][6]
This compound is an orthosteric inhibitor, directly competing with ATP in the catalytic domain. In contrast, Deucravacitinib (BMS-986165) is a first-in-class allosteric inhibitor that binds to the JH2 domain, inducing a conformational change that locks the kinase in an inactive state.[5][7] This allosteric mechanism is thought to contribute to its high selectivity for TYK2 over other JAK family members.[5][8] Ropsacitinib (PF-06826647) is also an orthosteric inhibitor targeting the JH1 domain.[5][9] SAR-20347 is described as a dual inhibitor of TYK2 and JAK1.[2][10]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other selective TYK2 inhibitors, focusing on their potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency of Selective TYK2 Inhibitors
| Inhibitor | Target | Assay Type | Potency (Ki, nM) | Potency (IC50, nM) | Source(s) |
| This compound | TYK2 | - | 0.51 | - | [11] |
| Deucravacitinib (BMS-986165) | TYK2 (JH2) | Probe Displacement | - | 0.2 | [12] |
| Ropsacitinib (PF-06826647) | TYK2 (JH1) | Binding | - | 17 | [9] |
| SAR-20347 | TYK2 | Biochemical | - | 0.6 | [13] |
Table 2: In Vitro Selectivity Profile of TYK2 Inhibitors Against Other JAK Kinases
| Inhibitor | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity (Fold vs. JAK1/JAK2/JAK3) | Source(s) |
| This compound | - | - | - | - | 90 / 43 / 13 | [11] |
| Deucravacitinib (BMS-986165) | 2-19 (cellular) | >10,000 (binding) | >10,000 (binding) | >10,000 (binding) | >100 vs JAK1/3, >2000 vs JAK2 (cellular) | [12] |
| Ropsacitinib (PF-06826647) | 17 | 383 | 74 | >10,000 | ~22.5 / ~4.4 / >588 | [9][14] |
| SAR-20347 | 0.6 | 23 | 26 | 41 | 38 / 43 / 68 | [13] |
Table 3: Cellular Activity of Selective TYK2 Inhibitors
| Inhibitor | Cell-Based Assay | Cellular Potency (IC50) | Source(s) |
| This compound | IL-12 induced pSTAT4 (Human PBMC) | 0.10 µM | [11] |
| IL-12 induced IFNγ (Human Whole Blood) | 2.7 µM | [11] | |
| IL-12 induced IFNγ (Mouse Whole Blood) | 7.0 µM | [11] | |
| Deucravacitinib (BMS-986165) | IL-12 induced IFN-γ (Human Whole Blood) | - | [12] |
| Ropsacitinib (PF-06826647) | IL-12-induced pSTAT4 (Human Whole Blood) | 14 nM | [14] |
| SAR-20347 | IL-12-mediated STAT4 phosphorylation (NK-92 cells) | 126 nM | [13] |
Table 4: Pharmacokinetic Parameters of Selective TYK2 Inhibitors
| Inhibitor | Species | Tmax (h) | t1/2 (h) | Oral Bioavailability (F%) | Source(s) |
| This compound | Mouse | - | 1.8 | >90 | [11] |
| Rat | - | 1.6 | 32 | [11] | |
| Deucravacitinib (BMS-986165) | Human | 1.5 - 2.3 | 8 - 15 | 99 | [15][16][17] |
| Ropsacitinib (PF-06826647) | Human | ~2 | - | - | [18] |
| Brepocitinib (PF-06700841) | Human | ≤ 1.5 | 4.9 - 10.7 | - | [19] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: TYK2 Signaling Pathway and Points of Inhibition.
References
- 1. Selective TYK2 inhibitors as potential therapeutic agents: a patent review (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAR-20347 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. skintherapyletter.com [skintherapyletter.com]
- 5. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral allosteric TYK2 inhibitor ESK‐001 using a randomized, double‐blind, placebo‐controlled study design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Safety and Pharmacokinetics of the Oral TYK2 Inhibitor PF-06826647: A Phase I, Randomized, Double-Blind, Placebo-Controlled, Dose-Escalation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validating TYK2 Inhibition: A Comparative Guide to Tyk2-IN-12 and Other Selective Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of Tyk2-IN-12 on Tyrosine Kinase 2 (TYK2) with other commercially available and investigational selective TYK2 inhibitors. The information presented is supported by experimental data from publicly available sources, offering a comprehensive resource for validating and selecting the appropriate tool compound for your research needs.
Introduction to TYK2 Inhibition
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several key cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFN-α/β). These signaling cascades are central to immune responses and are implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. Consequently, selective inhibition of TYK2 has emerged as a promising therapeutic strategy. This guide focuses on the validation of this compound, a potent and selective TYK2 inhibitor, and compares its performance against other notable TYK2 inhibitors.
Comparative Inhibitory Activity
The following table summarizes the in vitro potency and selectivity of this compound and other selective TYK2 inhibitors against TYK2 and other JAK family members. The half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) are key parameters for assessing the potency of an inhibitor.
| Inhibitor | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 Ki (nM) | Notes |
| This compound | 2.7 (human whole blood, IL-12 induced IFNγ) | - | - | - | 0.51 | Orally active. Shows 90, 43, and 13-fold selectivity over JAK1, JAK2, and JAK3, respectively.[1] |
| Deucravacitinib (BMS-986165) | 0.2 (probe displacement assay) | >10,000 | >10,000 | >10,000 | - | Allosteric inhibitor binding to the pseudokinase (JH2) domain.[1][2] |
| Brepocitinib (PF-06700841) | 23 | 17 | 77 | 6,900 | - | Dual inhibitor of TYK2 and JAK1.[3][4] |
| Ropsacitinib (PF-06826647) | 15-17 | 383 | 74 | >10,000 | - | ATP-competitive inhibitor binding to the catalytically active (JH1) domain.[5][6] |
Signaling Pathway and Inhibition Mechanism
TYK2 mediates downstream signaling by phosphorylating Signal Transducer and Activator of Transcription (STAT) proteins upon cytokine receptor activation. Inhibition of TYK2 blocks this phosphorylation cascade, thereby modulating the immune response.
Caption: TYK2 Signaling Pathway and Point of Inhibition.
Experimental Validation Workflow
Validating the inhibitory activity of a compound like this compound on TYK2 typically involves a series of in vitro biochemical and cell-based assays.
References
- 1. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deucravacitinib | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Brepocitinib P-Tosylate | JAK | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
Tyk2-IN-12: A Potent and Selective Allosteric Inhibitor of Tyk2 Kinase
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Tyk2-IN-12's selectivity profile against other Janus kinase (JAK) family members, supported by experimental data and detailed protocols. This compound is an orally active and potent inhibitor of Tyrosine Kinase 2 (Tyk2), a key mediator in the signaling pathways of several cytokines implicated in autoimmune and inflammatory diseases.
This guide presents a detailed analysis of this compound's inhibitory activity and selectivity, offering a valuable resource for those investigating targeted therapies for a range of immune-mediated disorders.
Comparative Selectivity Profile of this compound
This compound demonstrates exceptional selectivity for Tyk2 over other members of the JAK kinase family, namely JAK1, JAK2, and JAK3. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The inhibitory potency and selectivity of this compound are summarized in the table below.
| Kinase Target | Inhibition Constant (Ki) | Selectivity Fold vs. Tyk2 |
| Tyk2 | 0.51 nM | - |
| JAK1 | - | 90-fold |
| JAK2 | - | 43-fold |
| JAK3 | - | 13-fold |
Data sourced from MedChemExpress.[1]
Furthermore, the cellular activity of this compound was assessed in human peripheral blood mononuclear cells (PBMCs), demonstrating potent inhibition of Tyk2-mediated signaling pathways with significant selectivity over pathways mediated by other JAK kinases.
| Cellular Assay (Human PBMCs) | Pathway Dependence | IC50 |
| IL-12 induced phospho-STAT4 | Tyk2 /JAK2 | 0.10 µM |
| GM-CSF induced phospho-STAT5 | JAK2/JAK2 | 4.1 µM |
| IL-2 induced phospho-STAT5 | JAK1/JAK3 | 0.25 µM |
Data sourced from MedChemExpress.[1]
The JAK-STAT Signaling Pathway and the Role of Tyk2
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a central role in immunity, cell proliferation, differentiation, and apoptosis.[2][3] The pathway is initiated by the binding of a ligand to its corresponding cell surface receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression.[2][3][4]
Tyk2 is a member of the JAK family and is critically involved in the signaling of cytokines such as IL-12, IL-23, and Type I interferons.[5] By selectively inhibiting Tyk2, this compound can effectively block these pro-inflammatory signaling pathways.
Figure 1. The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections describe representative methodologies for key experiments used to determine the selectivity and potency of kinase inhibitors like this compound.
Biochemical Kinase Inhibition Assay (Determination of Ki)
A common method to determine the inhibition constant (Ki) of a compound against a purified kinase is the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay.
Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test compound. The binding of the tracer to a europium-labeled anti-tag antibody bound to the kinase results in a high FRET signal. Inhibition of this interaction by the test compound leads to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 3X solution of the Tyk2, JAK1, JAK2, or JAK3 kinase and a europium-labeled anti-tag antibody in Kinase Buffer A.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer in Kinase Buffer A.
-
Prepare serial dilutions of this compound in 100% DMSO, followed by an intermediate dilution in Kinase Buffer A to create a 3X final concentration series.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the serially diluted this compound to the assay wells.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, taking into account the concentration of the tracer and its affinity for the kinase.
-
Cellular Phospho-STAT Assay (Determination of Cellular IC50)
The potency of this compound in a cellular context can be determined by measuring the inhibition of cytokine-induced STAT phosphorylation using an AlphaLISA® SureFire® Ultra™ assay.
Principle: This is a bead-based immunoassay that quantifies the level of a specific phosphorylated protein in cell lysates. In this case, it measures the phosphorylation of STAT proteins downstream of specific cytokine receptor activation.
Protocol:
-
Cell Culture and Treatment:
-
Culture human PBMCs in appropriate media.
-
Plate the cells in a 96-well culture plate and starve them of serum if necessary to reduce basal signaling.
-
Pre-incubate the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., IL-12 for Tyk2/JAK2, GM-CSF for JAK2, IL-2 for JAK1/JAK3) for a predetermined optimal time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Lyse the cells by adding 5X AlphaLISA SureFire Ultra Lysis Buffer directly to the wells.
-
Incubate on an orbital shaker for 10 minutes to ensure complete lysis.
-
-
Immunoassay (384-well ProxiPlate™):
-
Transfer a small volume (e.g., 10 µL) of the cell lysate to the assay plate.
-
Add the AlphaLISA Acceptor bead mix (containing anti-phospho-STAT antibody-coated beads) and incubate for 1 hour.
-
Add the AlphaLISA Donor bead mix (containing streptavidin-coated beads that bind to a biotinylated total-STAT antibody) and incubate for another hour in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an Alpha-enabled plate reader.
-
The AlphaLISA signal is proportional to the amount of phosphorylated STAT protein.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
-
Figure 2. A generalized workflow for biochemical and cellular kinase inhibition assays.
References
- 1. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Comparative Analysis of Tyk2-IN-12 Activity Through Downstream Effects
This guide provides a detailed comparison of Tyk2-IN-12, a potent and selective Tyrosine Kinase 2 (Tyk2) inhibitor, with other alternatives. We will analyze its activity by examining its downstream signaling effects, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals working on immune-mediated diseases.
Tyk2 is an intracellular enzyme belonging to the Janus kinase (JAK) family, which plays a crucial role in relaying immune signals from specific cytokines.[1][2] It is a central component in the signaling pathways of interleukins (IL-12, IL-23, IL-10, IL-6) and Type I interferons (IFNs).[1][2][3][4] Dysregulation of Tyk2 signaling is linked to various autoimmune and inflammatory conditions like psoriasis, psoriatic arthritis, and lupus, making it a significant therapeutic target.[1][3][5] this compound is an orally active, potent, and selective ATP-competitive inhibitor of Tyk2, serving as a critical tool for investigating the role of Tyk2 in these disease pathways.[6]
Tyk2 Signaling Pathways
Tyk2 functions by pairing with other JAK family members (JAK1 or JAK2) upon cytokine binding to their respective receptors. This association leads to the phosphorylation and activation of the JAKs, which then phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs dimerize, translocate to the nucleus, and modulate the expression of target genes involved in immune cell activation and differentiation.[5]
-
IL-12/IL-23 Pathway: The receptors for IL-12 and IL-23 utilize a Tyk2/JAK2 heterodimer. IL-12 signaling predominantly leads to the phosphorylation of STAT4, promoting Th1 cell differentiation and IFN-γ production.[2][7] IL-23 signaling activates STAT3 and STAT4, which is critical for the expansion and survival of pathogenic Th17 cells.[2][7][8]
-
Type I IFN Pathway: Type I IFN (IFN-α/β) receptors are associated with Tyk2 and JAK1.[2] Activation of this pathway leads to the phosphorylation of STAT1 and STAT2, initiating an antiviral and antiproliferative response.[7]
Caption: Tyk2 signaling pathways and the inhibitory action of this compound.
Confirming this compound Activity: Downstream Effects
The efficacy of this compound is confirmed by measuring its impact on downstream signaling events, primarily the inhibition of STAT phosphorylation and subsequent cytokine production.
Inhibition of STAT Phosphorylation
This compound demonstrates potent and selective inhibition of Tyk2-mediated STAT phosphorylation in cellular assays. Its activity is most pronounced in pathways heavily reliant on Tyk2, such as the IL-12 pathway leading to STAT4 phosphorylation.
Table 1: Cellular Activity of this compound on STAT Phosphorylation
| Pathway Stimulant | Downstream Target | Cell Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| IL-12 | phospho-STAT4 | Human PBMC | 0.10 | [6] |
| GM-CSF | phospho-STAT5 | Human PBMC | 4.1 | [6] |
| IL-2 | phospho-STAT5 | Human PBMC | 0.25 |[6] |
PBMC: Peripheral Blood Mononuclear Cell. IC₅₀: Half-maximal inhibitory concentration.
The data clearly shows that this compound is highly potent in blocking IL-12-induced p-STAT4, a direct downstream target of Tyk2 activity.[6] Its lower potency against GM-CSF-induced p-STAT5, a pathway less dependent on Tyk2, underscores its selectivity.
Inhibition of Cytokine Production
By blocking the initial STAT signaling cascade, this compound effectively suppresses the production of key inflammatory cytokines. This confirms that the inhibition of the proximal kinase translates to a functional downstream biological response.
Table 2: Functional Activity of this compound on Cytokine Production
| Pathway Stimulant | Downstream Cytokine | Assay Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| IL-12 | IFN-γ | Human Whole Blood | 2.7 | [6] |
| IL-12 | IFN-γ | Mouse Whole Blood | 7.0 | [6] |
| IL-23 | IL-17A | In vivo mouse model | Dose-dependent reduction |[6] |
In vivo studies show that oral administration of this compound leads to a dose-dependent reduction of up to 96% in tissue levels of IL-17A in an IL-23-induced inflammation model, highlighting its in-body efficacy.[6]
Comparative Selectivity
A key advantage of selective Tyk2 inhibitors is their ability to target specific inflammatory pathways while avoiding the broader immunosuppressive effects associated with pan-JAK inhibitors.[5][9] Pan-JAK inhibitors, which block multiple JAK family members, can be associated with adverse effects related to the inhibition of pathways crucial for hematopoiesis (JAK2) and other systemic responses.[5][9]
This compound was designed for high selectivity for Tyk2 over other JAK kinases.
Table 3: Kinase Selectivity Profile of this compound
| Kinase Target | Kᵢ (nM) | Fold Selectivity vs. Tyk2 | Reference |
|---|---|---|---|
| Tyk2 | 0.51 | - | [6] |
| JAK1 | 45.9 | 90x | [6] |
| JAK2 | 21.9 | 43x | [6] |
| JAK3 | 6.63 | 13x |[6] |
Kᵢ: Inhibition constant. A lower Kᵢ indicates higher potency.
This selectivity profile distinguishes this compound from less selective JAK inhibitors. For comparison, Deucravacitinib, an approved Tyk2 inhibitor for psoriasis, achieves its high selectivity through a distinct allosteric mechanism, binding to the regulatory pseudokinase (JH2) domain rather than the active (JH1) ATP-binding site.[5][10][11] This unique mode of action "locks" Tyk2 in an inactive state, providing functional selectivity with minimal off-target effects on other JAKs.[5]
Experimental Protocols & Workflow
The data presented is derived from a series of biochemical and cell-based assays designed to measure Tyk2 inhibition and its downstream consequences.
Caption: Workflow for assessing Tyk2 inhibitor activity.
Biochemical Kinase Assay (e.g., Transcreener® ADP² Assay)
-
Objective: To measure the direct inhibition of purified Tyk2 enzyme activity.
-
Principle: This assay quantifies the amount of ADP produced during the kinase reaction.[3] The amount of ADP is inversely proportional to the inhibitory activity of the compound.
-
Methodology:
-
Purified recombinant Tyk2 enzyme is incubated in a kinase assay buffer.
-
A specific substrate peptide (e.g., IRS1-tide) and ATP are added to the reaction mixture.[12]
-
Serial dilutions of this compound are added to the wells.
-
The reaction is incubated at 30°C to allow for phosphorylation.
-
A detection reagent (e.g., Transcreener® ADP² reagent containing an ADP antibody and tracer) is added to stop the reaction and generate a fluorescent signal.[3]
-
The signal is read on a microplate reader, and IC₅₀ values are calculated.
-
Cellular Phospho-STAT Assay
-
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
-
Principle: Whole cells are stimulated with a specific cytokine to activate a Tyk2-dependent pathway. The level of phosphorylated STAT protein is then quantified as a measure of upstream kinase activity.
-
Methodology:
-
Human PBMCs are isolated from whole blood or a relevant cell line (e.g., NK92 cells for IL-12 signaling) is cultured.[13]
-
Cells are pre-incubated with various concentrations of this compound for approximately 30 minutes.[13]
-
Cells are stimulated with a cytokine (e.g., IL-12) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
The reaction is stopped, and cells are lysed to release cellular proteins.
-
The concentration of a specific phosphorylated STAT (e.g., phospho-STAT4) and total STAT is measured using methods like Western Blot, ELISA, or Meso Scale Discovery (MSD) assays.[13][14]
-
The ratio of phospho-STAT to total STAT is calculated, and IC₅₀ values are determined.
-
Cytokine Production Assay (e.g., IFN-γ ELISA)
-
Objective: To measure the functional downstream consequence of Tyk2 inhibition on immune cell effector function.
-
Principle: This assay measures the production and secretion of a key downstream cytokine following cell stimulation.
-
Methodology:
-
A human whole blood or PBMC culture is established.
-
Cells are pre-treated with serial dilutions of this compound.
-
Cells are stimulated with a cytokine known to induce a Tyk2-dependent response (e.g., IL-12 to induce IFN-γ).[13]
-
The culture is incubated for an extended period (e.g., 24-48 hours) to allow for cytokine synthesis and secretion.
-
The cell culture supernatant is collected.
-
The concentration of the secreted cytokine (e.g., IFN-γ) is quantified using a standard ELISA kit.
-
IC₅₀ values are calculated based on the reduction in cytokine levels.
-
References
- 1. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 5. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | STAT3, STAT4 are phosphorylated by p-JAK2, p-TYK2 in IL23:IL23 receptor [reactome.org]
- 9. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 10. expertperspectives.com [expertperspectives.com]
- 11. biorxiv.org [biorxiv.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
Head-to-Head Comparison: Tyk2-IN-12 Versus Pan-JAK Inhibitors
A Comprehensive Guide for Researchers and Drug Development Professionals
The landscape of targeted therapies for autoimmune and inflammatory diseases has been significantly shaped by the development of Janus kinase (JAK) inhibitors. While first-generation pan-JAK inhibitors have demonstrated clinical efficacy, their broader activity across multiple JAK family members (JAK1, JAK2, JAK3, and TYK2) has been associated with a range of side effects. This has spurred the development of more selective inhibitors, such as Tyk2-IN-12, which aim to offer a more favorable therapeutic window by specifically targeting Tyk2-mediated signaling pathways. This guide provides an objective, data-driven comparison of the preclinical performance of this compound with established pan-JAK inhibitors, including Tofacitinib, Ruxolitinib, and Baricitinib.
Introduction to this compound and Pan-JAK Inhibitors
The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, playing a central role in immune cell development, activation, and function. Dysregulation of this pathway is a key driver in the pathophysiology of numerous autoimmune and inflammatory disorders.
Pan-JAK inhibitors , such as Tofacitinib, Ruxolitinib, and Baricitinib, are small molecules that competitively inhibit the ATP-binding site of the kinase domain of multiple JAK family members. Their broad inhibitory profile, while effective in dampening inflammatory responses, can also interfere with essential physiological processes mediated by different JAKs, leading to potential adverse effects.
This compound is a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). By specifically targeting Tyk2, it aims to modulate the signaling of a distinct set of cytokines, primarily IL-12, IL-23, and Type I interferons, which are key drivers of T-helper 1 (Th1) and Th17 cell-mediated inflammation, central to the pathogenesis of diseases like psoriasis. This selectivity is hypothesized to spare the functions of other JAKs, potentially leading to an improved safety profile.
Comparative Data Presentation
The following tables summarize the quantitative data for this compound and the pan-JAK inhibitors, focusing on their biochemical potency, cellular activity, and selectivity.
Table 1: Biochemical Potency and Selectivity of this compound and Pan-JAK Inhibitors
| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity Fold (vs. Tyk2) |
| This compound | Tyk2 | 0.51 [1] | - | - |
| JAK1 | - | - | 90x[1] | |
| JAK2 | - | - | 43x[1] | |
| JAK3 | - | - | 13x[1] | |
| Tofacitinib | JAK1 | - | 1.7-112[2][3][4] | Varies |
| JAK2 | - | 1.8-20[2][3][4] | Varies | |
| JAK3 | - | 0.75-1.6[2][3][4] | Varies | |
| Tyk2 | - | 16-34[2] | Varies | |
| Ruxolitinib | JAK1 | - | 3.3[1][5] | 0.17x (less selective for Tyk2)[1] |
| JAK2 | - | 2.8[1][5] | 0.15x (less selective for Tyk2)[1] | |
| JAK3 | - | 428[1] | 22.5x[1] | |
| Tyk2 | - | 19[1] | - | |
| Baricitinib | JAK1 | - | 5.9[6] | 1.03x[6] |
| JAK2 | - | 5.7[6] | 1.0x[6] | |
| JAK3 | - | >400[6] | >70x[6] | |
| Tyk2 | - | >400[6] | >70x[6] |
Table 2: Cellular Activity of this compound and Pan-JAK Inhibitors
| Compound | Assay | Cell Type | IC50 (µM) |
| This compound | IL-12 induced IFNγ production | Human Whole Blood | 2.7[1] |
| IL-12 induced IFNγ production | Mouse Whole Blood | 7.0[1] | |
| IL-12 induced pSTAT4 | Human PBMC | 0.10[1] | |
| GM-CSF induced pSTAT5 (JAK2-dependent) | Human PBMC | 4.1[1] | |
| IL-2 induced pSTAT5 (JAK1/3-dependent) | Human PBMC | 0.25[1] | |
| Tofacitinib | IL-2 induced pSTAT5 | Human PBMC | 0.031[4] |
| IL-6 induced pSTAT3 | Human PBMC | 0.073[4] | |
| GM-CSF induced pSTAT5 | Human PBMC | 0.659[4] | |
| Ruxolitinib | IL-6 induced pSTAT3 | Peripheral Blood Mononuclear Cells | - |
| Constitutive pSTAT3/5 | MPN Cell Lines | 0.1 (effective concentration)[7] | |
| Baricitinib | IL-6 induced pSTAT3 | Whole Blood | 0.128[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may be subject to minor modifications based on specific laboratory conditions.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of a compound against a purified kinase.
Materials:
-
Purified recombinant human JAK family kinases (Tyk2, JAK1, JAK2, JAK3)
-
Kinase substrate (e.g., a synthetic peptide like IRS-1tide for Tyk2)[8]
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound, pan-JAK inhibitors) dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[9]
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[10]
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compounds to the wells. Include a DMSO-only control (0% inhibition) and a control with a known potent inhibitor (100% inhibition).
-
Initiate the kinase reaction by adding ATP. The concentration of ATP is typically at or near its Km value for the specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[9]
-
Stop the reaction and measure the amount of product (ADP) formed using a detection reagent according to the manufacturer's instructions.
-
The luminescence or fluorescence signal is measured using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 or Ki value by fitting the data to a dose-response curve using appropriate software.
Cellular Phospho-STAT (pSTAT) Assay by Flow Cytometry
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in whole blood or peripheral blood mononuclear cells (PBMCs).
Materials:
-
Freshly isolated human whole blood or PBMCs
-
Cytokines (e.g., IL-12 for pSTAT4, GM-CSF for pSTAT5, IL-2 for pSTAT5, IL-6 for pSTAT3)[1][4]
-
Test compounds
-
Fixation buffer (e.g., 1.5% paraformaldehyde)[8]
-
Permeabilization buffer (e.g., ice-cold 100% methanol)[8]
-
Fluorochrome-conjugated antibodies against specific pSTAT proteins (e.g., anti-pSTAT4 Alexa Fluor 647) and cell surface markers (e.g., CD3, CD4, CD8, CD14)[11]
-
Flow cytometer
Procedure:
-
Pre-incubate whole blood or PBMCs with serial dilutions of the test compounds for a specified time (e.g., 30-60 minutes) at 37°C.[4]
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15 minutes) at 37°C to induce STAT phosphorylation.[12]
-
Immediately fix the cells by adding fixation buffer to stop the signaling cascade.
-
Permeabilize the cells by adding cold methanol to allow intracellular antibody staining.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the target pSTAT protein and cell surface markers to identify specific cell populations (e.g., T cells, monocytes).
-
Wash the cells to remove unbound antibodies.
-
Acquire the data on a flow cytometer.
-
Analyze the data using flow cytometry software to determine the median fluorescence intensity (MFI) of the pSTAT signal in the target cell populations.
-
Calculate the percent inhibition of STAT phosphorylation for each compound concentration and determine the IC50 value.
In Vivo Imiquimod-Induced Psoriasis Mouse Model
Objective: To evaluate the in vivo efficacy of a compound in a mouse model of psoriasis-like skin inflammation.
Materials:
-
Female C57BL/6 mice[13]
-
Control cream (e.g., Vaseline or a base cream)[14]
-
Test compound (this compound) formulated for oral administration
-
Calipers for measuring ear and skin thickness
-
Psoriasis Area and Severity Index (PASI) scoring system adapted for mice
Procedure:
-
Acclimatize the mice to the housing conditions.
-
Shave the dorsal skin of the mice one day before the start of the experiment.
-
Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved back and right ear for a specified number of consecutive days (e.g., 5-10 days) to induce a psoriasis-like phenotype.[13][15] A control group receives the vehicle cream.
-
Administer the test compound (e.g., this compound, 0-100 mg/kg, orally) daily, starting either prophylactically (before or at the time of imiquimod application) or therapeutically (after disease induction).[1]
-
Monitor the mice daily for clinical signs of inflammation, including erythema (redness), scaling, and skin thickness.
-
Measure ear and dorsal skin thickness daily using calipers.
-
Score the severity of the skin inflammation using a modified PASI score.
-
At the end of the study, euthanize the mice and collect skin and spleen samples for further analysis (e.g., histology, cytokine analysis). For example, tissue levels of IL-17A can be measured to assess the inflammatory response.[1]
-
Analyze the data to determine the effect of the test compound on reducing the signs of psoriasis-like inflammation compared to the vehicle-treated group.
Visualizations
JAK-STAT Signaling Pathway
Caption: JAK-STAT signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for evaluating JAK inhibitors.
Conclusion
The data presented in this guide highlights the distinct profiles of the selective Tyk2 inhibitor, this compound, and the broader-acting pan-JAK inhibitors. This compound demonstrates high biochemical potency for its target and maintains significant selectivity over other JAK family members. This translates to potent inhibition of Tyk2-mediated cellular signaling pathways, such as IL-12-induced pSTAT4, with considerably less impact on pathways predominantly driven by other JAKs.
In contrast, pan-JAK inhibitors like Tofacitinib, Ruxolitinib, and Baricitinib exhibit potent inhibition across multiple JAKs, which, while contributing to their therapeutic efficacy in a range of inflammatory conditions, also presents a potential for off-target effects. The in vivo data for this compound in a psoriasis model further supports the therapeutic potential of selective Tyk2 inhibition.
For researchers and drug development professionals, the choice between a selective Tyk2 inhibitor and a pan-JAK inhibitor will depend on the specific disease indication, the desired therapeutic mechanism of action, and the importance of mitigating potential mechanism-based side effects. The continued investigation of selective JAK inhibitors like this compound represents a promising avenue for developing more targeted and potentially safer immunomodulatory therapies.
References
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Modification of the Histone Landscape with JAK Inhibition in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 11. Flow cytometric analysis of phosphorylated STAT4 [bio-protocol.org]
- 12. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 13. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 14. real.mtak.hu [real.mtak.hu]
- 15. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tyk2-IN-12 Cross-Reactivity: A Guide for Researchers
This guide provides a detailed comparison of the cross-reactivity profile of Tyk2-IN-12 with other notable Tyk2 inhibitors, including Deucravacitinib (BMS-986165), TAK-279, and ABBV-712. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.
Introduction to Tyk2 Inhibition
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. Tyk2 plays a crucial role in the signaling pathways of several cytokines, including interleukins (IL)-12, IL-23, and type I interferons, making it a key target for the treatment of various autoimmune and inflammatory diseases. The development of selective Tyk2 inhibitors is a significant area of research, aiming to provide therapeutic benefits while minimizing off-target effects associated with broader JAK inhibition. This guide focuses on the cross-reactivity of this compound, a potent and selective Tyk2 inhibitor, in comparison to other emerging Tyk2-targeted therapies.
Data Presentation: Comparative Selectivity of Tyk2 Inhibitors
The following tables summarize the available quantitative data on the selectivity of this compound and its alternatives against other JAK family kinases. It is important to note that a comprehensive, broad-panel kinome scan for this compound is not publicly available at the time of this publication. The data presented here is based on reported biochemical and cellular assays.
Table 1: Biochemical Potency and JAK Family Selectivity of Tyk2 Inhibitors
| Compound | Tyk2 (Ki, nM) | JAK1 (Ki, nM) | JAK2 (Ki, nM) | JAK3 (Ki, nM) | JAK1 Selectivity (Fold vs. Tyk2) | JAK2 Selectivity (Fold vs. Tyk2) | JAK3 Selectivity (Fold vs. Tyk2) |
| This compound | 0.51[1] | 45.9 | 21.9 | 6.63 | 90[1] | 43[1] | 13[1] |
| Deucravacitinib (BMS-986165) | - | >10,000 | >10,000 | >10,000 | >100 (cellular) | >2000 (cellular) | >100 (cellular) |
| TAK-279 | - | - | - | - | ~1,300,000 | - | - |
| ABBV-712 | - | >25,000 (EC50, cellular) | >25,000 (EC50, cellular) | >25,000 (EC50, cellular) | >128 | >128 | >128 |
Note: Data for Deucravacitinib, TAK-279, and ABBV-712 are presented as reported in various sources and may be derived from different assay formats (biochemical vs. cellular), which can influence absolute values. Direct comparison of fold selectivity should be interpreted with caution.
Table 2: Cellular Activity of Tyk2 Inhibitors
| Compound | Cell-Based Assay | IC50 / EC50 (µM) |
| This compound | IL-12 induced IFNγ (human whole blood) | 2.7[1] |
| IL-12 induced IFNγ (mouse whole blood) | 7.0[1] | |
| Deucravacitinib (BMS-986165) | TYK2-mediated signaling | - |
| TAK-279 | TYK2-mediated signaling | - |
| ABBV-712 | TYK2 cellular assay | 0.19 |
| Human whole blood assay | 0.17 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Biochemical Kinase Inhibition Assay (Example: for this compound)
Objective: To determine the inhibitory constant (Ki) of a compound against a panel of purified kinases.
Principle: This assay measures the ability of a test compound to compete with a known, fluorescently labeled ligand for the ATP-binding site of the kinase. The change in fluorescence polarization or other signal is proportional to the displacement of the labeled ligand and is used to calculate the inhibitor's affinity.
Materials:
-
Purified recombinant human Tyk2, JAK1, JAK2, and JAK3 enzymes.
-
Fluorescently labeled ATP-competitive ligand (tracer).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Test compound (this compound) serially diluted in DMSO.
-
384-well microplates.
-
Plate reader capable of detecting the fluorescent signal.
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
Add a small volume of the diluted compound to the assay wells.
-
Add the kinase and fluorescent tracer mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization or other relevant signal using a plate reader.
-
The data are then fitted to a dose-response curve to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
Cellular Phospho-STAT Assay (Example: IL-12 induced pSTAT4)
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
Principle: This assay quantifies the level of phosphorylated STAT proteins in response to cytokine stimulation in the presence of an inhibitor. The reduction in phospho-STAT levels indicates the inhibitory activity of the compound on the upstream kinase (e.g., Tyk2).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line.
-
Recombinant human IL-12.
-
Test compound (this compound) serially diluted in DMSO.
-
Cell culture medium.
-
Fixation and permeabilization buffers.
-
Fluorescently labeled antibody specific for phosphorylated STAT4 (pSTAT4).
-
Flow cytometer.
Procedure:
-
Isolate and culture PBMCs or the chosen cell line.
-
Pre-incubate the cells with serial dilutions of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an optimal concentration of IL-12 for a short period (e.g., 15-30 minutes).
-
Fix the cells to preserve the phosphorylation state of proteins.
-
Permeabilize the cells to allow intracellular antibody staining.
-
Stain the cells with a fluorescently labeled anti-pSTAT4 antibody.
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity of pSTAT4 staining.
-
The data are normalized to vehicle-treated controls and fitted to a dose-response curve to determine the IC50 value.
Mandatory Visualization
Tyk2 Signaling Pathway
Caption: IL-12/IL-23 signaling pathway mediated by Tyk2 and JAK2.
Experimental Workflow for Kinase Inhibition Assay
Caption: General workflow for a biochemical kinase inhibition assay.
Conclusion
This compound is a potent inhibitor of Tyk2 with demonstrated selectivity over other JAK family members. While a comprehensive kinome-wide cross-reactivity profile for this compound is not publicly available, the existing data on its selectivity against JAK1, JAK2, and JAK3 provide valuable insights for its application in research. In comparison, newer generation Tyk2 inhibitors such as Deucravacitinib, TAK-279, and ABBV-712 have been designed to achieve even greater selectivity by targeting the pseudokinase (JH2) domain, a feature that distinguishes them from ATP-competitive inhibitors. Researchers should consider the specific requirements of their experimental systems when selecting a Tyk2 inhibitor and are encouraged to perform their own validation experiments to confirm the selectivity profile in their models. This guide serves as a starting point for understanding the cross-reactivity of this compound in the context of other available tools.
References
Benchmarking Tyk2-IN-12: A Comparative Efficacy Analysis Against Known Standards
For Immediate Release
In the rapidly evolving landscape of autoimmune and inflammatory disease therapeutics, the selective inhibition of Tyrosine Kinase 2 (Tyk2) has emerged as a promising strategy. This guide provides a comprehensive benchmark analysis of Tyk2-IN-12, a potent and selective Tyk2 inhibitor, against established and late-stage clinical Tyk2 inhibitors, including the FDA-approved deucravacitinib, and clinical candidates brepocitinib, ropsacitinib, and zasocitinib. This objective comparison, supported by experimental data, is intended to guide researchers, scientists, and drug development professionals in their evaluation of novel Tyk2-targeted therapies.
The Tyk2 Signaling Pathway: A Key Inflammatory Mediator
Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling cascades of key cytokines implicated in various autoimmune diseases, such as psoriasis, psoriatic arthritis, and inflammatory bowel disease. Specifically, Tyk2 is essential for the signal transduction of interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs). Upon cytokine binding to their respective receptors, Tyk2, in partnership with other JAK family members (primarily JAK1 and JAK2), becomes activated. This initiates a phosphorylation cascade, leading to the activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the expression of genes involved in inflammation and immune responses. The selective inhibition of Tyk2 aims to disrupt these pro-inflammatory pathways while minimizing the broader immunosuppressive effects associated with less selective JAK inhibitors.
A Comparative Analysis of the Pharmacokinetic Profiles of Novel TYK2 Inhibitors
A detailed examination of the pharmacokinetic properties of deucravacitinib, brepocitinib, and ropesacitinib reveals distinct absorption, distribution, metabolism, and excretion characteristics that are crucial for their clinical application in treating immune-mediated inflammatory diseases. This guide synthesizes available clinical trial data to provide a comparative overview for researchers and drug development professionals.
Tyrosine kinase 2 (TYK2) inhibitors are a promising class of oral small molecules that selectively target the TYK2 enzyme, a key component of the Janus kinase (JAK) family. By modulating the signaling of key cytokines such as IL-12, IL-23, and Type I interferons, these inhibitors play a crucial role in mitigating the inflammatory processes underlying various autoimmune disorders. This comparison guide focuses on the pharmacokinetic (PK) profiles of three prominent TYK2 inhibitors: deucravacitinib, brepocitinib, and ropesacitinib.
TYK2 Signaling Pathway
The TYK2 signaling pathway is integral to the inflammatory cascade. Upon cytokine binding to their receptors, TYK2 and another JAK family member are activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). These activated STATs then translocate to the nucleus to regulate the transcription of pro-inflammatory genes. TYK2 inhibitors disrupt this cascade, thereby reducing the inflammatory response.
Caption: TYK2 Signaling Pathway and the Mechanism of Action of TYK2 Inhibitors.
Pharmacokinetic Profiles: A Comparative Summary
The following table summarizes the key pharmacokinetic parameters of deucravacitinib, brepocitinib, and ropesacitinib based on data from clinical trials in healthy volunteers.
| Parameter | Deucravacitinib (BMS-986165) | Brepocitinib (PF-06700841) | Ropesacitinib (PF-06826647) |
| Tmax (median, hours) | 1.5 - 2.3[1] | ~1.0[2] | ~2.0[3][4] |
| Cmax (ng/mL) | 6 mg: 23.312 mg: 47.9[5] | Data not explicitly available in a comparable format. | Data indicates a less than dose-proportional increase.[6] |
| AUC (ng·h/mL) | 6 mg (AUC0-t): 21112 mg (AUC0-t): 455[5] | Data not explicitly available in a comparable format. | Data indicates a less than dose-proportional increase.[6] |
| Half-life (t½, hours) | 7.9 - 15.0 (single dose)[7][8] | 3.8 - 7.5[2] | Data not explicitly available. |
| Accumulation (Multiple Dosing) | 1.3- to 1.9-fold[7][8][9] | Data not explicitly available. | < 1.5-fold[3][10] |
| Effect of Food | High-fat meal reduced Cmax by ~24% and AUC by ~11%.[2] | High-fat meals reduced the rate and extent of absorption.[11] | Administered in a fed state in the multiple ascending dose part of the phase 1 trial.[10] |
| Key Clinical Trial(s) | NCT02534636[7][12], NCT03956953[1][9] | NCT02310750, NCT03236493, NCT03656952, NCT02969018, NCT02974868[11][13] | NCT03210961[3][6][10] |
Detailed Experimental Protocols
A comprehensive understanding of the pharmacokinetic data requires insight into the methodologies of the clinical trials from which they were derived.
Deucravacitinib (NCT03956953)
This Phase I, double-blind, single- and multiple-dose study randomized healthy Chinese subjects to receive either deucravacitinib or a placebo.[1][9]
-
Study Design: Participants were randomized in a 4:1 ratio to receive a single dose of deucravacitinib (6 mg or 12 mg) or placebo on day 1. Subsequently, from days 5 to 19, they received once-daily doses of their assigned treatment.[1]
-
Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were collected at multiple time points: on days 1-5 (predose and up to 96 hours postdose), day 5 (0-24 hours postdose), days 9 and 12 (predose), and day 19 (0-24 hours postdose). Urine was also collected for 96 hours post-dose on day 1.[1]
-
Analytical Method: Concentrations of deucravacitinib and its metabolites in plasma and urine were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, AUC, Tmax, and t½, were calculated using noncompartmental analysis.[1]
Brepocitinib (Population Pharmacokinetic Analysis)
The pharmacokinetic profile of brepocitinib was characterized through a population PK analysis that pooled data from five clinical trials (NCT02310750, NCT03236493, NCT03656952, NCT02969018, NCT02974868) involving both healthy volunteers and patients with various autoimmune diseases.[11][13]
-
Study Design: The analysis included data from Phase 1 single and multiple ascending dose studies in healthy volunteers, as well as Phase 2 studies in patients with psoriasis and alopecia areata. Dosing regimens varied across the studies.[13]
-
Pharmacokinetic Sampling: Plasma samples were collected at various time points throughout the different studies to capture the concentration-time profile of brepocitinib.[11]
-
Analytical Method: Plasma concentrations of brepocitinib were measured using a validated analytical method.[13]
-
Pharmacokinetic Analysis: A population pharmacokinetic model was developed using NONMEM software. A one-compartment model with first-order absorption was found to best describe the data. The analysis also investigated the influence of various covariates such as food, ethnicity, and patient population on the pharmacokinetic parameters.[11]
Ropesacitinib (PF-06826647) (NCT03210961)
This was a Phase I, randomized, double-blind, placebo-controlled, dose-escalation study in healthy participants.[3][6][10]
-
Study Design: The study consisted of two parts: a single ascending dose (SAD) period and a multiple ascending dose (MAD) period. In the SAD portion, participants received a single oral dose of ropesacitinib (ranging from 3 mg to 1600 mg) or placebo. In the MAD portion, participants received daily doses for 10 days.[3][10]
-
Pharmacokinetic Sampling: Blood samples were collected at predefined time points after dosing to determine the plasma concentrations of ropesacitinib.[10]
-
Analytical Method: Plasma concentrations of the drug were measured using a validated bioanalytical method.[10]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were determined using non-compartmental analysis.[10]
Experimental Workflow for a Typical Phase 1 Pharmacokinetic Study
The following diagram illustrates a standard workflow for a first-in-human, single ascending dose (SAD) and multiple ascending dose (MAD) pharmacokinetic study.
Caption: A typical workflow for a Phase 1 pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Safety and Pharmacokinetics of the Oral TYK2 Inhibitor PF-06826647: A Phase I, Randomized, Double-Blind, Placebo-Controlled, Dose-Escalation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pfizer.com [pfizer.com]
- 5. researchgate.net [researchgate.net]
- 6. Safety, tolerability, efficacy, pharmacokinetics, and pharmacodynamics of the oral TYK2 inhibitor PF-06826647 in participants with plaque psoriasis: a phase 1, randomised, double-blind, placebo-controlled, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and Pharmacokinetics of the Oral TYK2 Inhibitor PF‐06826647: A Phase I, Randomized, Double‐Blind, Placebo‐Controlled, Dose‐Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Population Pharmacokinetics of Oral Brepocitinib in Healthy Volunteers and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. First-in-human study of deucravacitinib: A selective, potent, allosteric small-molecule inhibitor of tyrosine kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Population Pharmacokinetics of Oral Brepocitinib in Healthy Volunteers and Patients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tyk2-IN-12: A Procedural Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of potent compounds like Tyk2-IN-12 is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a potent and selective TYK2 inhibitor used in psoriasis research. Adherence to these protocols is critical not only for personnel safety but also for environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes chemical safety goggles, compatible chemical-resistant gloves, and a lab coat.[1] All handling of the compound, especially when in powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[2]
In the event of accidental contact, immediately wash the affected skin with soap and plenty of water. If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[3] For any significant exposure, seek medical attention promptly.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as with most research chemicals, is governed by federal, state, and local regulations. It is classified as chemical waste and must not be disposed of in regular trash or down the sanitary sewer.[4][5]
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, microfuge tubes), and spill cleanup materials, must be collected in a designated hazardous waste container. This container should be clearly labeled as "Hazardous Waste" and list "this compound" as a component.[5][6]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, leak-proof, and chemically compatible container.[4][6] This container must also be labeled as "Hazardous Waste" with the full chemical name and approximate concentration of this compound. Never mix incompatible wastes.[6]
-
Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container that is also labeled for hazardous chemical waste.
2. Container Management:
-
Waste containers must be kept securely closed except when adding waste.[6]
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.[7]
-
Ensure that all labels are legible and complete, including the full chemical name, quantity, date of generation, and the principal investigator's name and contact information.[5]
3. Disposal of Empty Containers:
-
An empty container that has held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble).[8]
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[6] Subsequent rinses may also need to be collected depending on local regulations.
-
After thorough rinsing and air-drying, the original labels on the container must be defaced or removed before the container can be disposed of as non-hazardous waste or recycled.[6][8]
4. Requesting Waste Pickup:
-
Once a hazardous waste container is full, or if it has been in storage for a period approaching the limit set by your institution (often 12 months), a waste pickup must be requested from your institution's Environmental Health and Safety (EHS) department.[5][7]
-
Do not transport hazardous waste outside of your designated laboratory area. Only trained EHS personnel should handle the transportation of hazardous waste.[8]
Quantitative Data Summary for Chemical Waste
For general laboratory chemical waste, certain concentration thresholds may apply for specific substances to be classified as hazardous. While specific limits for this compound are not defined, the following table provides examples of regulated limits for common laboratory chemicals, illustrating the importance of proper waste stream management.
| Substance | Regulated Liquid Waste Concentration |
| Barium | > 2 mg/L[4] |
| Cadmium | > 2 mg/L[4] |
| Bromine | > 1%[4] |
| Silver | > 0.5 mg/L[4] |
Note: These are examples and may not apply to this compound. All waste containing this compound should be treated as hazardous unless otherwise determined by EHS.
Experimental Workflow and Disposal Logic
The following diagrams illustrate the general signaling pathway of JAK/STAT, which Tyk2 is a part of, and the logical workflow for the proper disposal of this compound.
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
Navigating the Safe Handling of Tyk2-IN-12: A Guide for Researchers
Essential guidance for laboratory professionals on the safe and effective use of the selective TYK2 inhibitor, Tyk2-IN-12, is critical for advancing research in immunology and drug development. This document outlines key safety protocols, operational procedures, and disposal plans to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides recommendations based on general best practices for handling chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals should always consult their institution's safety guidelines and, if possible, request a specific SDS from the supplier.
Personal Protective Equipment (PPE) and Safety Measures
Given the nature of this compound as a potent, selective, and orally active inhibitor, stringent adherence to safety protocols is paramount. The following table summarizes the recommended personal protective equipment and handling guidelines.
| Category | Requirement | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes or aerosolized particles. |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves | To prevent skin contact and absorption. |
| Body Protection | A lab coat or protective gown | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | To minimize inhalation of any dust or aerosols. |
| General Hygiene | Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling. | To prevent accidental ingestion. |
Operational Plan: Handling and Storage
Receiving and Storage: Upon receipt, visually inspect the container for any damage or leaks. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Preparation of Solutions: When preparing solutions, work in a designated area, preferably within a chemical fume hood, to control potential exposure. Use appropriate glassware and ensure accurate measurements.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, disposable gloves, and contaminated labware, should be considered chemical waste. Dispose of this waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety department for specific disposal procedures.
Understanding the Tyk2 Signaling Pathway
This compound is a potent inhibitor of Tyrosine Kinase 2 (Tyk2), a key component of the Janus kinase (JAK) family. Tyk2 plays a crucial role in the signaling pathways of several cytokines, including interleukins (IL-12, IL-23) and Type I interferons (IFN).[1][2][3][4][5] These cytokines are integral to the immune response and are implicated in various autoimmune and inflammatory diseases.
The binding of these cytokines to their receptors on the cell surface triggers the activation of Tyk2 and its partner JAKs (e.g., JAK1 or JAK2). This activation leads to the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses. By inhibiting Tyk2, this compound can modulate these downstream effects.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
